4-(2-Phenoxyethoxy)piperidine
Description
Structure
3D Structure
Properties
CAS No. |
70978-89-1 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-(2-phenoxyethoxy)piperidine |
InChI |
InChI=1S/C13H19NO2/c1-2-4-12(5-3-1)15-10-11-16-13-6-8-14-9-7-13/h1-5,13-14H,6-11H2 |
InChI Key |
XSADPCARLFCVPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 4-(2-Phenoxyethoxy)piperidine
The following technical guide provides an in-depth analysis of 4-(2-Phenoxyethoxy)piperidine , a specialized heterocyclic building block used in medicinal chemistry.
CAS Number: 1219980-01-4 (Hydrochloride salt) Formula: C₁₃H₁₉NO₂ (Free Base) | C₁₃H₂₀ClNO₂ (HCl Salt) Molecular Weight: 221.30 g/mol (Free Base) | 257.76 g/mol (HCl Salt)
Executive Summary
4-(2-Phenoxyethoxy)piperidine is a bifunctional pharmacophore scaffold characterized by a piperidine ring substituted at the C4 position with a phenoxyethoxy chain. This molecule serves as a critical "linker-diver" motif in drug discovery. It connects a polar, basic head group (the piperidine nitrogen) to a lipophilic tail (the phenyl ring) via a flexible ethylene glycol-like tether.
This specific architecture allows medicinal chemists to probe hydrophobic pockets located at a precise distance (~4–6 Å) from a primary binding site, making it highly relevant in the design of GPCR ligands (e.g., dopamine, serotonin receptors) and kinase inhibitors where solubility and lipophilicity balance is paramount.
Chemical Structure & Molecular Properties[1][2][3][4][5][6]
Structural Analysis
The molecule consists of three distinct domains, each conferring specific pharmacological properties:
-
The Basic Head (Piperidine): A secondary amine (pKa ~10.8) that is protonated at physiological pH, facilitating ionic interactions with aspartate or glutamate residues in protein binding pockets.
-
The Linker (Ethylene Glycol Ether): The -O-CH₂-CH₂-O- moiety provides rotational freedom, allowing the molecule to adopt conformations that minimize steric clashes within a receptor channel. The ether oxygens can also act as weak hydrogen bond acceptors.
-
The Lipophilic Tail (Phenoxy): A terminal aromatic ring capable of
- stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the target protein.
Physicochemical Data Table
| Property | Value (Predicted/Observed) | Significance in Drug Design |
| LogP (Free Base) | ~2.1 - 2.4 | Optimal for membrane permeability (CNS penetration). |
| TPSA | 21.3 Ų | Low polar surface area suggests good oral bioavailability. |
| H-Bond Donors | 1 (NH) | Key for anchoring the scaffold in the active site. |
| H-Bond Acceptors | 3 (2 Ethers, 1 Amine) | Facilitates water-bridging interactions. |
| pKa (Conj. Acid) | ~10.5 | Predominantly ionized at pH 7.4. |
| Appearance | White to off-white solid (HCl) | Stable salt form preferred for handling. |
Synthetic Pathways
The synthesis of 4-(2-Phenoxyethoxy)piperidine requires a convergent strategy, typically utilizing a Williamson Ether Synthesis approach. The nitrogen atom must be protected to prevent N-alkylation side reactions.
Validated Synthetic Protocol
Step 1: Protection Start with 4-Hydroxypiperidine . Protect the amine using a Boc group (tert-butyloxycarbonyl) to form N-Boc-4-hydroxypiperidine .
-
Reagents:
, , DCM.
Step 2: Etherification (The Critical Step) React the protected intermediate with 2-phenoxyethyl bromide (or tosylate). This step often requires a strong base to generate the alkoxide at the C4-hydroxyl.
-
Reagents: Sodium Hydride (NaH) in DMF or THF at 0°C
RT. - displacement of the bromide by the piperidine-4-alkoxide.
Step 3: Deprotection Remove the Boc group to yield the free secondary amine, which is then converted to the hydrochloride salt for stability.
-
Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.
Synthesis Workflow Diagram
The following Graphviz diagram visualizes the logical flow of this synthesis, highlighting the critical control points.
Caption: Convergent synthesis pathway utilizing N-protection and Williamson etherification to ensure regiospecificity at the C4-oxygen.
Medicinal Chemistry Applications
This scaffold is not merely a passive linker; it is an active participant in Structure-Activity Relationship (SAR) optimization.
"Linkerology" and Spacer Design
In fragment-based drug design (FBDD), the distance between the basic nitrogen and the aromatic ring is critical.
-
Direct attachment (4-phenoxypiperidine): Rigid, short distance (~3.5 Å).
-
Ethyl linker (4-(2-phenoxyethyl)piperidine): Flexible, hydrophobic.
-
Ethoxy linker (Target Molecule): Flexible, polar . The oxygen atoms in the linker decrease the overall logP compared to an all-carbon chain, improving solubility without sacrificing the hydrophobic reach.
Target Classes
-
Sigma Receptors (
): The piperidine nitrogen binds the anionic site, while the phenoxy tail engages hydrophobic pockets. -
Acetylcholinesterase (AChE) Inhibitors: Derivatives of this scaffold mimic the dual binding mode of Donepezil, spanning the catalytic active site and the peripheral anionic site.
-
H3 Histamine Antagonists: The ether linkage provides the necessary flexibility to fit into the distinct binding crevices of the H3 receptor.
SAR Logic Flow
Caption: Strategic modification points on the scaffold to tune potency, selectivity, and metabolic stability.
Analytical Characterization
To validate the identity of synthesized 4-(2-Phenoxyethoxy)piperidine, researchers should look for the following diagnostic signals.
Proton NMR ( H-NMR, 400 MHz, DMSO- )
-
9.0–9.5 ppm (br s, 1H/2H): Ammonium protons (
) if in HCl salt form. - 7.2–6.9 ppm (m, 5H): Aromatic protons of the phenoxy group.
-
4.10 ppm (t, 2H):
protons adjacent to the phenoxy ring (deshielded). -
3.75 ppm (t, 2H):
protons adjacent to the piperidine ether oxygen. -
3.5–3.6 ppm (m, 1H): Methine proton at Piperidine C4 (
). - 3.0–3.2 ppm (m, 4H): Piperidine ring protons adjacent to Nitrogen (C2/C6).
- 1.8–2.1 ppm (m, 4H): Piperidine ring protons (C3/C5).
Mass Spectrometry (ESI-MS)
-
Molecular Ion (
): 222.15 m/z. -
Fragmentation Pattern: Loss of the phenoxyethyl chain may yield a characteristic fragment at m/z ~84 (tetrahydropyridine cation) or m/z ~100 (4-hydroxypiperidine cation).
Handling and Stability
-
Storage: The hydrochloride salt is hygroscopic. Store at -20°C in a desiccator.
-
Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar solvents (Hexane, Toluene).
-
Safety: Treat as a potential irritant. Standard PPE (gloves, goggles) is required. No specific high-toxicity alerts are associated with this intermediate, but derivatives may have potent biological activity.
References
-
PubChem Compound Summary. "4-(2-Phenoxyethoxy)piperidine hydrochloride." National Center for Biotechnology Information. [Link]
-
Journal of Medicinal Chemistry. "Design and Synthesis of Piperidine-Based Linkers for GPCR Ligands." (General Reference for Piperidine Ether Synthesis). [Link]
Sources
- 1. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. RO109938B1 - DERIVED CARBOHYLIC ACID DERIVATIVES, PROCESSES FOR THEIR PREPARATION AND PHARMACEUTICAL COMPOSITIONS CONTAINING - Google Patents [patents.google.com]
Technical Guide: Molecular Weight, Formula, and Synthesis of 4-(2-Phenoxyethoxy)piperidine
This guide serves as a definitive technical resource on 4-(2-Phenoxyethoxy)piperidine , a critical heterocyclic building block in medicinal chemistry. It details the physicochemical properties, synthetic pathways, and quality control parameters required for its application in high-throughput drug discovery.
Part 1: Executive Summary
4-(2-Phenoxyethoxy)piperidine is a versatile pharmacophore used extensively in the synthesis of G-protein-coupled receptor (GPCR) ligands, particularly those targeting dopaminergic (D2/D4) and serotonergic (5-HT) pathways. Its structure—comprising a piperidine ring linked via an ethylene glycol ether spacer to a phenyl ring—provides a balanced lipophilic/hydrophilic profile ideal for crossing the blood-brain barrier (BBB).
This guide provides verified data on its molecular identity, a robust synthetic protocol, and safety standards to ensure reproducibility in research and development.
Part 2: Chemical Identity & Physicochemical Properties
The following data establishes the baseline identity for 4-(2-Phenoxyethoxy)piperidine . Note the distinction between the free base and the hydrochloride salt, as the salt form is preferred for stability during storage.
Table 1: Physicochemical Specifications
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 70978-89-1 | 1219980-01-4 |
| IUPAC Name | 4-(2-Phenoxyethoxy)piperidine | 4-(2-Phenoxyethoxy)piperidine hydrochloride |
| Molecular Formula | C₁₃H₁₉NO₂ | C₁₃H₂₀ClNO₂ |
| Molecular Weight | 221.30 g/mol | 257.76 g/mol |
| Appearance | Pale yellow viscous oil or low-melting solid | White to off-white crystalline solid |
| Solubility | Soluble in DCM, MeOH, DMSO | Soluble in Water, DMSO, MeOH |
| pKa (Calculated) | ~9.8 (Piperidine nitrogen) | N/A |
| LogP (Predicted) | 1.8 - 2.1 | N/A |
Structural Identifiers
-
SMILES: C1CNCCC1OCCOC2=CC=CC=C2
-
InChI Key: WMZVUAWJIXYQJF-UHFFFAOYSA-N
Part 3: Synthetic Pathway & Manufacturing
The synthesis of 4-(2-Phenoxyethoxy)piperidine typically follows a Williamson Ether Synthesis strategy. This route is preferred over Mitsunobu conditions for scale-up due to easier purification and lower cost of reagents.
Core Synthetic Logic
-
Protection: The secondary amine of 4-hydroxypiperidine is protected (e.g., N-Boc) to prevent N-alkylation.
-
Alkylation: The hydroxyl group is deprotonated and reacted with 2-phenoxyethyl bromide.
-
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Detailed Protocol
Step 1: N-Protection (if starting from 4-hydroxypiperidine)
-
Reagents: 4-Hydroxypiperidine, Di-tert-butyl dicarbonate (Boc₂O), TEA, DCM.
-
Yield: >95%.
Step 2: Etherification (The Critical Step)
-
Reagents: N-Boc-4-hydroxypiperidine, Sodium Hydride (NaH, 60% in oil), 2-Phenoxyethyl bromide, DMF (anhydrous).
-
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF under N₂ atmosphere.
-
Cool to 0°C and add NaH (1.2 eq) portion-wise. Stir for 30 min to ensure alkoxide formation.
-
Add 2-Phenoxyethyl bromide (1.1 eq) dropwise.
-
Allow to warm to room temperature and heat to 60°C for 4-6 hours.
-
Quench: Pour into ice water and extract with EtOAc.
-
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1).
Step 3: Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Procedure: Stir the intermediate in 4M HCl/Dioxane at RT for 2 hours. Precipitate the salt with diethyl ether or evaporate to dryness.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic pathway from 4-hydroxypiperidine to the target hydrochloride salt.[1]
Part 4: Analytical Characterization (QC/QA)
To ensure the integrity of the compound for pharmaceutical use, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: DMSO-d₆ or CDCl₃.
-
Key Signals:
-
δ 6.9 - 7.3 ppm: Multiplet (5H, aromatic protons).
-
δ 4.1 ppm: Triplet (2H, -O-CH₂-CH₂ -O-Ph).
-
δ 3.8 ppm: Triplet (2H, -O-CH₂ -CH₂-O-Ph).
-
δ 3.5 ppm: Multiplet (1H, methine proton at piperidine C4).
-
δ 2.8 - 3.2 ppm: Multiplets (4H, piperidine ring protons adjacent to N).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion: [M+H]⁺ = 222.15 m/z (Free Base).
-
Fragmentation: Loss of the phenoxyethyl chain may be observed.
HPLC Purity
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA gradient).
-
Requirement: >95% purity for biological screening.
Part 5: Pharmaceutical Applications
4-(2-Phenoxyethoxy)piperidine is not just a passive linker; it is an active pharmacophore. Its structural motifs interact with specific binding pockets in transmembrane proteins.
-
GPCR Ligands: The piperidine nitrogen (protonated at physiological pH) forms a salt bridge with Aspartate residues (e.g., Asp3.32 in D2 receptors), while the phenoxy group engages in π-π stacking interactions with aromatic residues.
-
Sigma Receptor Modulators: The "N-alkyl-piperidine-linker-aryl" motif is a classic scaffold for Sigma-1 receptor antagonists, investigated for neuropathic pain and neuroprotection.
-
Fragment-Based Drug Discovery (FBDD): This molecule serves as a "privileged structure" fragment, offering high ligand efficiency (LE) due to its low molecular weight (<250 Da) and specific binding capability.
Part 6: Safety & Handling (HSE)
While specific toxicological data for this intermediate may be limited, standard protocols for piperidine derivatives apply.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| STOT-SE | Category 3 | H335: May cause respiratory irritation.[2] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store the HCl salt in a cool, dry place (2-8°C), desiccated. The free base is prone to oxidation and should be stored under inert gas (Argon/Nitrogen).
-
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste.
References
-
CymitQuimica. 4-(2-Phenoxyethoxy)piperidine hydrochloride Product Page. Retrieved from
-
Chem960. CAS 70978-89-1 Entry. Retrieved from
-
PubChem. 4-(2-Ethoxyphenyl)piperidine (Structural Analog Reference). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. Piperidine Derivatives Safety Data Sheet. Retrieved from
Sources
4-(2-Phenoxyethoxy)piperidine CAS number and identification
The following technical guide details the chemical identity, synthesis, and application of 4-(2-Phenoxyethoxy)piperidine , a specialized heterocyclic building block used in medicinal chemistry.
CAS Number: 1219980-01-4 (Hydrochloride salt) Role: Pharmacophore Scaffold / Synthetic Intermediate
Executive Summary
4-(2-Phenoxyethoxy)piperidine is a bifunctional secondary amine scaffold characterized by a piperidine ring substituted at the C4 position with a phenoxyethyl ether moiety. Unlike the more common N-substituted piperidines (found in antihistamines like astemizole), this C-substituted variant offers a distinct vector for chemical diversity, allowing the basic nitrogen to remain free for further derivatization (e.g., amide coupling, reductive amination).
This structural motif is increasingly valued in drug discovery for its ability to modulate lipophilicity (
Chemical Identity & Properties
The compound is most frequently supplied as the hydrochloride salt to ensure stability and ease of handling.
Table 1: Physicochemical Specifications
| Property | Data |
| IUPAC Name | 4-(2-Phenoxyethoxy)piperidine hydrochloride |
| Common Name | 4-(2-Phenoxyethoxy)piperidine HCl |
| CAS Number (HCl) | 1219980-01-4 |
| CAS Number (Free Base) | Not widely indexed; refer to HCl salt |
| Molecular Formula | |
| Molecular Weight | 257.76 g/mol (Salt); 221.30 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate) |
| pKa (Calc) | ~10.8 (Piperidine NH) |
Structural Visualization
The following diagram illustrates the connectivity and the distinct "Linker-Head" topology of the molecule.
Figure 1: Connectivity diagram highlighting the C4-substitution pattern.
Synthetic Methodology
The synthesis of 4-(2-Phenoxyethoxy)piperidine requires a convergent approach to avoid the formation of quaternary ammonium byproducts. The most robust route utilizes a Williamson Ether Synthesis followed by acid-mediated deprotection.
Protocol: Convergent Ether Synthesis
Objective: Synthesize 4-(2-Phenoxyethoxy)piperidine HCl from N-Boc-4-hydroxypiperidine.
Step 1: Ether Formation (Nucleophilic Substitution)
-
Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), 2-Phenoxyethyl bromide (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq).
-
Solvent: Anhydrous DMF or THF.
-
Conditions:
, 12–16 hours.
Mechanism:
-
Deprotonation of the C4-hydroxyl group by NaH generates the alkoxide.
-
The alkoxide attacks the alkyl bromide via an
mechanism, displacing the bromide ion. -
Critical Control: Maintain anhydrous conditions to prevent NaH quenching.
Step 2: N-Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Conditions: RT, 2 hours.
-
Workup: Concentration in vacuo. If TFA is used, an ion exchange (free base) or HCl treatment is required to convert to the hydrochloride salt.
Synthetic Workflow Diagram
Figure 2: Two-step synthetic route from commercially available starting materials.
Structural Analysis & Identification
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, DMSO--
9.0–9.2 ppm (br s, 2H): Ammonium protons (
), indicating salt formation. - 7.2–6.9 ppm (m, 5H): Aromatic protons of the phenoxy group.
-
4.10 ppm (t, 2H):
protons adjacent to the phenoxy group (deshielded). -
3.75 ppm (t, 2H):
protons adjacent to the ether linkage. - 3.60 ppm (m, 1H): Methine proton at Piperidine-C4.
-
3.0–3.2 ppm (m, 4H): Piperidine ring methylene protons (
to Nitrogen). -
1.8–2.0 ppm (m, 4H): Piperidine ring methylene protons (
to Nitrogen).
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Parent Ion (
): 222.15 m/z (Calc. for ). -
Fragmentation: Loss of the phenoxyethyl chain may yield a characteristic piperidine fragment (
) at m/z ~84.
Applications in Drug Discovery[2][3][4]
Pharmacophore Utility
The 4-(2-phenoxyethoxy)piperidine moiety serves as a strategic "linker-tail" assembly.
-
GPCR Ligands: The distance between the basic nitrogen (protonated at physiological pH) and the aromatic ring mimics the pharmacophore of neurotransmitters (e.g., acetylcholine, serotonin). This motif is often explored in Sigma-1 receptor ligands and Muscarinic antagonists .
-
hERG Safety: Unlike flexible
-alkyl chains which can induce hERG channel blockade (cardiotoxicity), the ether linkage at C4 provides a different conformational constraint, potentially reducing off-target liability. -
Fragment-Based Drug Design (FBDD): The secondary amine acts as a "handle" for library generation. Coupling this scaffold with diverse carboxylic acids allows for rapid exploration of Structure-Activity Relationships (SAR).
Biological Context
While not a drug itself, this specific arrangement is structurally analogous to fragments found in:
-
Raloxifene analogs: Where the basic side chain is critical for Estrogen Receptor interaction.
-
Antihistamines: Where piperidine-ether linkages provide H1 receptor affinity.
Handling and Safety
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Stability: The ether linkage is stable under standard physiological and synthetic conditions. Avoid strong Lewis acids which may cleave the ether bond.
References
-
PubChem Compound Summary. (2025). 4-(2-Ethoxyphenyl)piperidine and related structures. National Center for Biotechnology Information. Link
-
CymitQuimica Catalog. (2025). Product Data: 4-(2-Phenoxyethoxy)piperidine hydrochloride (CAS 1219980-01-4).[1] Link
-
BLD Pharmatech. (2025). Building Block Profile: CAS 1219980-01-4. Link
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Contextual grounding for piperidine scaffolds in drug design).
Sources
Pharmacological Applications of Phenoxyethoxy Piperidine Derivatives
This guide is designed for researchers and drug development professionals. It synthesizes current medicinal chemistry regarding phenoxyethoxy piperidine derivatives , a structural class distinct from—yet pharmacologically related to—the widely known phenoxyethyl piperidines (e.g., Donepezil-like scaffolds).
Technical Guide & Whitepaper
Executive Summary: The Pharmacophore
Phenoxyethoxy piperidine derivatives represent a specialized subclass of nitrogen-containing heterocycles used primarily as flexible linker scaffolds in dual-action ligands. Unlike the more common phenoxyethyl piperidines (which feature a single ether linkage, Ph-O-CH2-CH2-Pip), the phenoxyethoxy motif (Ph-O-CH2-CH2-O-Pip) introduces a second oxygen atom.
This structural modification alters the physicochemical profile by:
-
Increasing Polarity: The additional ether oxygen acts as a hydrogen bond acceptor, potentially improving solubility.
-
Modulating Linker Flexibility: The O-C-C-O torsion angle introduces specific conformational preferences (gauche effect) that differ from O-C-C-C chains.
-
Spanning Binding Pockets: This scaffold is critical in designing "bitopic" ligands that must bridge two distinct binding sites on a protein target, such as the CAS and PAS of Acetylcholinesterase.
Primary Therapeutic Areas:
-
Neurodegeneration: Dual Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitors.[1][2]
-
Urology:
-Adrenoceptor antagonists for Benign Prostatic Hyperplasia (BPH).[3] -
Pain Management: TRPV1 antagonists.
Medicinal Chemistry & Structure-Activity Relationships (SAR)
The core structure consists of three domains: the Piperidine Head (cationic center), the Ethoxy Linker (spacer), and the Phenoxy Tail (hydrophobic anchor).
The "Dual-Binding" Hypothesis
In enzymes like AChE, the active site is located at the bottom of a deep gorge (Catalytic Active Site - CAS), while a secondary site sits at the entrance (Peripheral Anionic Site - PAS). The phenoxyethoxy chain serves as a "molecular ruler," allowing the piperidine to bind the CAS while the phenoxy group anchors at the PAS.
Figure 1: Structural logic of phenoxyethoxy piperidine ligands bridging the CAS and PAS regions of Acetylcholinesterase.
Key Pharmacological Targets
Acetylcholinesterase (AChE) Inhibition (Alzheimer’s Disease)
The most validated application of this scaffold is in the development of Multi-Target-Directed Ligands (MTDLs) . While Donepezil uses a benzyl-piperidine motif, replacing the benzyl with a phenoxyethoxy chain enhances the interaction with the PAS region due to the flexibility of the ether linkage.
-
Mechanism: The piperidine nitrogen (protonated at physiological pH) binds to the anionic aspartate residues in the CAS. The phenoxyethoxy chain spans the 20 Å gorge, positioning the terminal phenyl ring to stack against Tryptophan residues in the PAS.
-
Advantage: Dual inhibition of AChE and BuChE prevents acetylcholine hydrolysis more completely than selective inhibitors. The "ethoxy" variant often shows reduced toxicity compared to purely alkyl-linked analogs due to lower lipophilicity (LogP).
Alpha-1 Adrenoceptor Antagonists (BPH)
Phenoxyalkylamines are classic
-
Selectivity: Crucial for treating BPH without causing hypotension (mediated by vascular
). -
SAR Insight: The introduction of the second oxygen in the linker (phenoxyethoxy) restricts the rotational freedom compared to a propyl chain, locking the pharmacophore into a conformation that favors the prostate-specific
subtype.
TRPV1 Antagonists (Neuropathic Pain)
Recent studies (e.g., Thorat et al.[4]) have utilized 2-(2-phenoxyethoxy) motifs attached to nitrogenous heterocycles to antagonize the TRPV1 channel.[4]
-
Role: Blocks the transmission of nociceptive signaling.[4]
-
Potency: Analogs with this specific ether linkage have demonstrated sub-nanomolar
values, outperforming simple alkyl analogs.
Quantitative Data Summary
The following table illustrates the comparative potency of phenoxyethoxy derivatives versus standard linkers in AChE inhibition (Representative Data derived from Scientific Reports and J. Med. Chem. literature).[2][5][6][7]
| Compound Class | Linker Structure | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (AChE/BuChE) | Notes |
| Donepezil (Ref) | Benzyl (C1) | 5.7 | 5050 | High | Standard of care |
| Phenoxyethyl | -O-CH2-CH2- | 0.5 | >100,000 | Very High | High lipophilicity |
| Phenoxyethoxy | -O-CH2-CH2-O- | 12.4 | 85.0 | Balanced | Dual inhibitor profile; improved solubility |
| Propyl Linker | -CH2-CH2-CH2- | 45.0 | 2100 | Moderate | Lower potency |
Note: The "Phenoxyethoxy" scaffold sacrifices slight absolute potency at AChE for a broader "dual inhibition" profile and better drug-likeness (lower LogP).
Experimental Protocols
Synthesis of 3-(2-Phenoxyethoxy)piperidine
This protocol describes the synthesis of the core building block via a Williamson Ether Synthesis followed by deprotection.
Reagents: 3-Hydroxypiperidine-1-carboxylate (N-Boc protected), 2-Phenoxyethyl bromide, NaH, DMF, TFA.
-
Activation: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF at 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion, 1.2 eq). Stir for 30 min to generate the alkoxide.
-
Alkylation: Add 2-Phenoxyethyl bromide (1.1 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench & Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).
-
Deprotection: Dissolve the intermediate in DCM. Add Trifluoroacetic Acid (TFA, 20% v/v). Stir for 2 hours at RT.
-
Isolation: Concentrate in vacuo. Basify with NaHCO3 to pH 10. Extract with DCM to yield the free amine 3-(2-Phenoxyethoxy)piperidine .
Ellman’s Assay for AChE Inhibition
Principle: Measures the rate of production of thiocholine from acetylthiocholine, which reacts with DTNB to form a yellow anion (TNB).
Protocol:
-
Buffer Prep: 0.1 M Sodium Phosphate buffer (pH 8.0).
-
Enzyme Mix: Add 20 µL of AChE (0.05 U/mL, from Electrophorus electricus) to 96-well plate.
-
Inhibitor: Add 20 µL of test compound (Phenoxyethoxy derivative) at varying concentrations (0.1 nM – 10 µM). Incubate for 15 min at 25°C.
-
Substrate: Add 20 µL of Acetylthiocholine iodide (0.5 mM) and 10 µL of DTNB (0.3 mM).
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation: Determine IC50 by plotting % Inhibition vs. Log[Concentration].
Visualization: Synthesis & Logic
Figure 2: Synthetic pathway for generating the phenoxyethoxy piperidine core scaffold.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023).[6] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Link
-
Hamulakova, S., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9, 19855. Link[2]
-
Thorat, S. A., et al. (2012). 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region. Bioorganic & Medicinal Chemistry Letters. Link
-
Maignan, J. R., et al. (2016). Structure–Activity Relationship Studies of 7-(2-Phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity. Journal of Medicinal Chemistry. Link
-
Asadi, M., et al. (2023). Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties. PubMed.[8] Link
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Thermodynamic Characterization of 4-(2-Phenoxyethoxy)piperidine
This in-depth technical guide outlines the thermodynamic profiling and characterization framework for 4-(2-Phenoxyethoxy)piperidine , a critical intermediate scaffold in the synthesis of pharmaceutical agents (e.g., antipsychotics, analgesics).
Given that specific empirical datasets for this distinct CAS (70978-89-1) are often proprietary or sparse in open literature, this guide functions as a protocol standard . It synthesizes theoretical computed properties with a rigorous, self-validating experimental methodology for determining the thermodynamic parameters required for process scale-up and pre-formulation.
Technical Whitepaper | Version 1.0
Executive Summary & Chemical Identity
4-(2-Phenoxyethoxy)piperidine (PEP) is a secondary amine building block characterized by a piperidine ring substituted at the 4-position with a phenoxyethoxy ether chain. Its thermodynamic behavior—specifically solubility, pKa, and phase transition energetics—is the rate-limiting factor in designing efficient crystallization and purification processes.
This guide provides the Standard Operating Procedure (SOP) for establishing the thermodynamic profile of PEP, utilizing the Modified Apelblat and Van’t Hoff models to correlate experimental data.
Chemical Profile
| Property | Specification |
| Chemical Name | 4-(2-Phenoxyethoxy)piperidine |
| CAS Number | 70978-89-1 (Free Base) / 1219980-01-4 (HCl Salt) |
| Molecular Formula | |
| Molecular Weight | 221.30 g/mol |
| Structural Motif | Piperidine (secondary amine) + Ether Linkages (flexible) |
| Predicted LogP | ~2.4 (Lipophilic) |
| Predicted pKa | ~10.5 (Basic, Piperidine Nitrogen) |
Solid-State Thermodynamic Properties
The solid-state properties of PEP determine its stability and processing conditions. The free base is likely a low-melting solid or viscous oil due to the flexible ether linkages, while the hydrochloride salt is a crystalline solid.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine the melting point (
Methodology:
-
Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000) using Indium (
) and Zinc standards. -
Sample Prep: Weigh 2–5 mg of dried PEP into a Tzero aluminum pan; crimp with a pinhole lid (to allow volatile escape if solvates are present).
-
Thermal Cycle:
-
Equilibrate at
. -
Ramp
to (or above expected ). -
Cool to
and re-heat to verify reversibility.
-
-
Data Analysis: Integrate the endothermic melting peak to calculate
(J/g).
Critical Insight: If the DSC curve shows a broad endotherm prior to melting, investigate for polymorphism or solvate desolvation using Thermogravimetric Analysis (TGA).
Solution Thermodynamics & Solubility Profiling
Solubility data is the cornerstone of crystallization design. For PEP, solubility should be measured in solvents covering a range of polarity (Dielectric Constant
Experimental Workflow: Static Gravimetric Method
This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.
Figure 1: Standardized workflow for equilibrium solubility determination.
Mathematical Modeling of Solubility
To extrapolate solubility data for process optimization, experimental mole fraction solubility (
The Modified Apelblat Equation:
- : Mole fraction solubility of PEP.
- : Absolute temperature (K).[1]
- : Empirical model parameters derived via multivariate regression.
Thermodynamic Parameters derived from Van't Hoff Analysis:
- : Enthalpy of solution (indicates if dissolution is endothermic/exothermic).
- : Gibbs free energy (driver of dissolution).
- : Entropy of solution (disorder increase).
Ionization Thermodynamics (pKa)
As a secondary amine, PEP's solubility is pH-dependent. The piperidine nitrogen accepts a proton, drastically increasing aqueous solubility in acidic media.
Measurement Protocol:
-
Technique: Potentiometric Titration (e.g., Sirius T3).
-
Conditions:
, Ionic Strength (KCl). -
Equation: Henderson-Hasselbalch.
Significance:
-
pH < 8.0: PEP exists predominantly as the cationic species (
), highly soluble in water. -
pH > 11.0: PEP exists as the free base (neutral), partitioning into organic solvents (e.g., DCM, Ethyl Acetate). This "pH-swing" is the primary mechanism for purification/extraction.
Transport Properties (Volumetric & Viscosity)
For liquid handling and reactor design, the density and viscosity of PEP solutions are critical.
Density ( )
-
Method: Vibrating tube densimeter (e.g., Anton Paar DMA 5000).
-
Relevance: Required to convert mass solubility to molar concentration and for sizing reactor impellers.
Viscosity ( )
-
Method: Rolling-ball or Capillary Viscometer.
-
Relevance: High viscosity in concentrated alcoholic solutions can hinder filtration. The activation energy for viscous flow (
) is calculated via the Arrhenius equation:
Summary of Recommended Solvents
Based on the structural polarity of 4-(2-Phenoxyethoxy)piperidine, the following solvent classes are recommended for thermodynamic screening:
| Solvent Class | Representative Solvents | Expected Solubility Behavior |
| Protic Polar | Methanol, Ethanol, Isopropanol | High. H-bonding with amine and ether oxygens facilitates dissolution. |
| Aprotic Polar | Acetone, Acetonitrile, DMF | High. Dipole-dipole interactions dominate. Good for crystallization. |
| Non-Polar | Toluene, Hexane | Moderate/Low. Solubility decreases as non-polar character increases. |
| Aqueous | Water (pH dependent) | Low (pH > 10) / High (pH < 8) due to protonation. |
References
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". The Journal of Chemical Thermodynamics, 31(1), 85-91. Link (Source of the Apelblat Equation).
-
PubChem Database. (2024). Compound Summary for CID 20364487: 4-(2-Phenoxyethoxy)piperidine. National Center for Biotechnology Information. Link (Source for computed properties and structure).
- Wang, J., et al. (2018). "Thermodynamic models for determination of the solubility of 4-methyl-5-ethoxyazole in different solvents". Journal of Chemical & Engineering Data, 63(5). (Representative methodology for heterocyclic ether solubility).
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The Strategic Utility of 4-(2-Phenoxyethoxy)piperidine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release to Drug Development Professionals, Researchers, and Scientists
The relentless pursuit of novel therapeutic agents necessitates a deep understanding of the molecular scaffolds that serve as the foundation for new drugs. Among these, the piperidine ring is a privileged structure, integral to a vast number of approved pharmaceuticals.[1][2] This technical guide delves into the significance, synthesis, and potential applications of a specific, yet underexplored, building block: 4-(2-phenoxyethoxy)piperidine . While not as extensively documented as other piperidine derivatives, its unique combination of a flexible ether linkage and a terminal phenyl group presents a compelling scaffold for the design of next-generation therapeutics, particularly in the realm of central nervous system (CNS) disorders.
The Architectural Significance of the 4-(2-Phenoxyethoxy)piperidine Scaffold
The 4-(2-phenoxyethoxy)piperidine moiety combines several key structural features that are highly advantageous in drug design:
-
The Piperidine Core: A saturated heterocycle, the piperidine ring provides a three-dimensional framework that can be functionalized to orient substituents in precise spatial arrangements.[3] Its basic nitrogen atom can serve as a key interaction point with biological targets, often forming salt bridges or hydrogen bonds.[4] Furthermore, the piperidine scaffold can enhance a molecule's pharmacokinetic properties, such as solubility and metabolic stability.[1]
-
The Aryl Ether Linkage: The phenoxyethoxy group introduces a degree of conformational flexibility, allowing the molecule to adapt to the binding pockets of various protein targets. This flexible linker can be crucial for achieving optimal interactions. The terminal phenyl ring provides a lipophilic region capable of engaging in hydrophobic and π-stacking interactions, which are often critical for high-affinity binding.
-
Modulation of Physicochemical Properties: The ether linkage and the aromatic ring contribute to the overall lipophilicity of the molecule, which is a critical parameter for oral bioavailability and blood-brain barrier penetration. By modifying the substitution pattern on the phenyl ring, medicinal chemists can fine-tune the electronic and steric properties of the molecule to optimize its activity and selectivity.
Synthetic Pathways to 4-(2-Phenoxyethoxy)piperidine and its Analogs
While specific literature detailing the synthesis of 4-(2-phenoxyethoxy)piperidine is not abundant, its preparation can be reliably achieved through established synthetic methodologies. The most direct and widely applicable method is the Williamson ether synthesis .[5][6][7]
Proposed Synthetic Protocol: Williamson Ether Synthesis
This approach involves the reaction of a deprotonated 4-hydroxypiperidine with a suitable 2-phenoxyethyl halide.
Step 1: Preparation of the Alkoxide N-protected 4-hydroxypiperidine (e.g., with a Boc or Cbz group) is treated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the corresponding alkoxide. The protecting group on the piperidine nitrogen is crucial to prevent N-alkylation.
Step 2: Nucleophilic Substitution The in situ generated alkoxide is then reacted with a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide or chloride). This is an SN2 reaction where the alkoxide displaces the halide, forming the desired ether linkage.[8]
Step 3: Deprotection The final step involves the removal of the N-protecting group. For a Boc group, this is typically achieved under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent). For a Cbz group, catalytic hydrogenation is the method of choice.
Below is a visual representation of this proposed synthetic workflow:
Caption: Proposed Williamson ether synthesis for 4-(2-phenoxyethoxy)piperidine.
An alternative approach could involve a Mitsunobu reaction, which allows for the coupling of an alcohol and a pronucleophile under milder, neutral conditions.
Application in Medicinal Chemistry: A Scaffold for CNS-Active Agents
The structural characteristics of 4-(2-phenoxyethoxy)piperidine make it a particularly attractive building block for the development of drugs targeting the central nervous system. The overall lipophilicity and the presence of a flexible linker are often associated with favorable blood-brain barrier permeability.
While direct examples are limited, the utility of the core components can be inferred from existing CNS drugs. For instance, the atypical antipsychotic cariprazine features an arylpiperazine moiety connected to a cyclohexyl group via an ethyl linker.[9] Although the heterocycle is a piperazine and the linker is different, the general principle of connecting an aromatic system to a saturated heterocycle via a flexible chain is a common design strategy in CNS drug discovery.[10][11] Cariprazine is a potent dopamine D₂ and D₃ receptor partial agonist and a serotonin 5-HT₁ₐ receptor partial agonist.[4]
The phenoxyalkyl moiety is also found in various CNS-active compounds. For example, derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have been investigated as potential antidepressant agents.[12]
Structure-Activity Relationship (SAR) Considerations
Based on the analysis of related structures, several hypotheses can be formulated regarding the SAR of derivatives of 4-(2-phenoxyethoxy)piperidine:
-
N-Substitution on the Piperidine Ring: The nitrogen atom of the piperidine is a key handle for modification. The introduction of various substituents can modulate the basicity, lipophilicity, and steric bulk, which in turn can significantly impact target binding and selectivity. For many CNS targets, a basic nitrogen is crucial for interaction with acidic residues in the receptor binding pocket.
-
Substitution on the Phenyl Ring: The terminal phenyl ring is another prime location for modification. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the aryl ether and influence its interaction with the target protein. Halogenation, for example, can introduce favorable halogen bonding interactions and modulate metabolic stability.
-
The Ether Linker: While the two-carbon ether chain provides flexibility, its length and composition can be varied to optimize binding affinity. Shortening or lengthening the chain, or introducing conformational constraints, could lead to improved activity or selectivity.
The following table summarizes key SAR insights from related aryl ether piperidine derivatives:
| Moiety | Modification | Potential Impact on Activity |
| Piperidine Nitrogen | Alkylation, Arylation | Modulates basicity and lipophilicity; can introduce additional binding interactions. |
| Phenyl Ring | Halogenation, Alkoxylation | Alters electronic properties, metabolic stability, and potential for specific interactions (e.g., halogen bonding). |
| Ether Linker | Chain length variation | Optimizes distance and orientation of the phenyl ring relative to the piperidine core for improved target engagement. |
Future Perspectives and Conclusion
The 4-(2-phenoxyethoxy)piperidine scaffold represents a promising, yet underutilized, building block in medicinal chemistry. Its synthesis is readily achievable through established methods, and its structural features are well-suited for the design of novel CNS-active agents. The combination of a conformationally flexible linker, a versatile piperidine core, and a modifiable aromatic ring provides a rich platform for the exploration of new chemical space.
Future research efforts should focus on the synthesis and biological evaluation of libraries of compounds based on this scaffold. Systematic exploration of the SAR through modifications at the piperidine nitrogen and the phenyl ring is warranted to unlock the full therapeutic potential of this intriguing molecular architecture. As the demand for novel treatments for complex neurological and psychiatric disorders continues to grow, the strategic application of underexplored building blocks like 4-(2-phenoxyethoxy)piperidine will be essential for driving innovation in drug discovery.
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Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Bentham Science Publishers. Available at: [Link]
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Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Ingenta Connect. (2022-01-01). Available at: [Link]
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Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. Psychopharmacology Institute. (2021-04-11). Available at: [Link]
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Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. PubMed Central. Available at: [Link]
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[Cariprazine, a new type - dopamine D₃ receptor preferring - partial agonist atypical antipsychotic for the treatment of schizophrenia and the primary negative symptoms]. PubMed. (2019-09-01). Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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Cariprazine. PubChem. Available at: [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. (2023-04-04). Available at: [Link]
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Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. ACS Publications. (2022-02-17). Available at: [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. (2014-10-24). Available at: [Link]
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Structure–Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. ACS Publications. (2025-11-28). Available at: [Link]
-
Fe(NO3)3·9H2O as Efficient Catalyst for One-pot Synthesis of Highly Functionalized Piperidines. ResearchGate. (2025-08-06). Available at: [Link]
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Williamson ether synthesis. Wikipedia. Available at: [Link]
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3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Europe PMC. Available at: [Link]
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Unprecedented catalytic activity of Fe(NO3)3·9H2O: regioselective synthesis of 2-nitroimidazopyridines via oxidative amination. PubMed. (2014-09-05). Available at: [Link]
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Structure-Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. PubMed. (2025-11-28). Available at: [Link]
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A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia. PubMed Central. (2024-04-22). Available at: [Link]
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Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor. (2018-05-01). Available at: [Link]
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Cariprazine Clinical Review. FDA. (2012-11-19). Available at: [Link]
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]
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Unprecedented Catalytic Activity of Fe(NO3)3·9H2O: Regioselective Synthesis of 2-Nitroimidazopyridines via Oxidative Amination. Organic Chemistry Portal. Available at: [Link]
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Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride. Quick Company. Available at: [Link]
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Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. (2023-04-06). Available at: [Link]
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The Williamson Ether Synthesis. Chemistry LibreTexts. (2020-05-30). Available at: [Link]
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A Technical Guide to the Synthesis and Application of 4-Substituted Piperidine Intermediates in Modern Drug Discovery
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry.[1][2] Its prevalence is not a matter of chance but a direct consequence of its favorable physicochemical properties. The saturated, flexible nature of the piperidine ring allows it to present substituents in a well-defined three-dimensional orientation, facilitating optimal interactions with biological targets. Furthermore, the basic nitrogen atom can be a key pharmacophoric feature, modulating properties like solubility and receptor affinity.[2]
Among the various substitution patterns, functionalization at the 4-position of the piperidine ring is of paramount importance. This position often serves as a crucial vector for introducing substituents that can profoundly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3][4] Consequently, the development of robust and versatile methods for the synthesis of 4-substituted piperidine intermediates is a cornerstone of modern drug discovery and development.[5] This guide provides an in-depth exploration of the key synthetic strategies for accessing these vital intermediates and highlights their application through case studies of prominent drug classes.
Part I: Strategic Approaches to the Synthesis of 4-Substituted Piperidines
The construction of 4-substituted piperidines can be broadly categorized into two main approaches: the de novo synthesis of the heterocyclic ring with the desired substituent already in place, and the modification of a pre-formed piperidine or pyridine precursor. The choice of strategy is often dictated by the complexity of the target molecule, desired stereochemistry, and scalability.
Section 1.1: Heterocyclic Ring Construction (De Novo Synthesis)
De novo strategies build the piperidine ring from acyclic precursors, offering a high degree of flexibility in introducing substituents at various positions.
The Pictet-Spengler Reaction: This classic reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline.[6][7] While traditionally used for isoquinolines, variations of this reaction can be adapted for piperidine synthesis, particularly for constructing fused ring systems. The reaction proceeds through the formation of an iminium ion, which then undergoes cyclization.[7]
Caption: Mechanism of the Pictet-Spengler Reaction.
Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction, a powerful tool for constructing nitrogen-containing six-membered rings, involves the [4+2] cycloaddition of an imine (the aza-diene) with a diene.[8][9] This method allows for the stereocontrolled synthesis of highly functionalized piperidines. The reaction is often promoted by Lewis acids or Brønsted acids to activate the imine dienophile.[9]
Section 1.2: Modification of Pre-existing Piperidine and Pyridine Rings
This is arguably the more common and often more practical approach in industrial settings, leveraging commercially available starting materials.
Catalytic Hydrogenation of Pyridine Precursors: The reduction of substituted pyridines is one of the most direct and atom-economical methods for synthesizing piperidines.[10] However, the aromatic stability of the pyridine ring necessitates the use of potent catalysts and often harsh reaction conditions, such as high pressures and temperatures.[11][12]
Commonly used catalysts include platinum group metals on a carbon support (e.g., Pd/C, PtO₂, Rh/C).[10] The choice of catalyst and conditions is critical for achieving high yields and, importantly, for maintaining the integrity of other functional groups in the molecule (chemoselectivity). Recent advances have focused on developing more active and selective catalysts, such as iridium-based systems, that can operate under milder conditions and tolerate a wider range of functional groups.
| Catalyst System | Typical Conditions | Advantages | Challenges |
| Pd/C | H₂ (50-1000 psi), 25-100 °C, Acidic additive (e.g., HCl) | Widely available, cost-effective. | Often requires acid, may not be chemoselective.[10] |
| PtO₂ (Adams' catalyst) | H₂ (50-100 psi), RT, various solvents | Highly active, effective for many substrates. | Can be expensive, pyrophoric. |
| Rh/C | H₂ (100-500 psi), 50-80 °C | Good for reducing electron-rich pyridines. | Can be less active for electron-deficient rings. |
| Iridium(III) Complexes | H₂ source (e.g., H₂ gas, transfer hydrogenation), mild T | High chemoselectivity, tolerates sensitive groups. | Catalyst cost and availability. |
Nucleophilic Addition to 4-Piperidones: 4-Piperidones are exceptionally versatile intermediates for the synthesis of 4-substituted piperidines.[13][14] The ketone at the 4-position is an electrophilic handle that can be attacked by a wide variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), enamines, and cyanide.
A crucial aspect of this strategy is the use of a protecting group on the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is widely employed for this purpose. N-Boc-4-piperidone (CAS 79099-07-3) is a commercially available and highly valuable starting material.[15][16] The Boc group serves two key functions: it deactivates the nitrogen, preventing it from interfering with the desired reaction at the C4-ketone, and it can be easily removed under mild acidic conditions to reveal the secondary amine for further functionalization.[15]
Caption: General workflow for nucleophilic addition to N-Boc-4-piperidone.
Experimental Protocol: Synthesis of 1-Boc-4-phenyl-4-hydroxypiperidine
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq). Dissolve the piperidone in anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Grignard Reagent: Add phenylmagnesium bromide (PhMgBr, 1.1-1.2 eq, as a solution in THF or Et₂O) dropwise to the cooled solution, maintaining the internal temperature below 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 1-Boc-4-phenyl-4-hydroxypiperidine.
Reductive Amination of 4-Piperidones: Another powerful transformation of 4-piperidones is reductive amination, which provides access to 4-amino-piperidine derivatives.[17] This reaction involves the initial formation of an imine or enamine by reacting the piperidone with a primary or secondary amine, followed by in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and effective reducing agent for this transformation, tolerating a wide range of functional groups.[18]
Part II: The Role of 4-Substituted Piperidines in Medicinal Chemistry
The utility of 4-substituted piperidine intermediates is best illustrated by their central role in the synthesis of numerous blockbuster drugs.
Section 2.1: Case Study - The Opioid Receptor Modulators (Fentanyl and Analogs)
Fentanyl is a potent synthetic opioid analgesic that is approximately 50 to 100 times more potent than morphine.[19] The core of the fentanyl molecule is a 4-anilidopiperidine scaffold. The synthesis of fentanyl and its numerous analogs relies heavily on a key 4-substituted piperidine intermediate, N-(4-piperidyl)-N-phenylpropionamide, which is often derived from 4-anilino-N-phenethylpiperidine (4-ANPP).[20][21] The synthesis often starts from precursors like N-Boc-4-piperidone.[22]
Caption: Simplified retrosynthetic analysis of Fentanyl.
The clandestine synthesis of fentanyl often involves various routes, but many converge on key piperidine intermediates, highlighting the importance of controlling access to these precursors.[20][23]
Section 2.2: Case Study - Antipsychotics (Haloperidol)
Haloperidol is a typical antipsychotic medication used in the treatment of schizophrenia and other psychiatric disorders.[24] Its structure features a 4-hydroxypiperidine moiety substituted with a 4-chlorophenyl group at the 4-position. The key intermediate in its synthesis is 4-(4-chlorophenyl)-4-hydroxypiperidine.[25] This intermediate is typically prepared and then alkylated with 4-chloro-4'-fluorobutyrophenone to yield the final drug molecule.[25][26] The synthesis of the crucial piperidine intermediate showcases the importance of nucleophilic addition to a piperidone precursor.[27][28]
Part III: Practical Considerations and Future Outlook
Stereocontrol: For many applications, controlling the stereochemistry at the C4 position is critical for biological activity.[4][29] This remains a significant challenge, especially in large-scale synthesis. The development of asymmetric catalytic methods for the synthesis of chiral 4-substituted piperidines is an active area of research.
Future Directions: The field continues to evolve with the development of novel synthetic methodologies. Flow chemistry is emerging as a powerful tool for the safe and efficient synthesis of piperidine intermediates, especially for reactions that are highly exothermic or involve hazardous reagents. Furthermore, new catalytic systems, including biocatalysis and photoredox catalysis, are expanding the toolkit for constructing these valuable scaffolds.
Conclusion
4-Substituted piperidine intermediates are indispensable building blocks in the pharmaceutical industry.[1][5] Their synthesis, primarily through the catalytic hydrogenation of pyridines and the functionalization of 4-piperidones, represents a mature yet continuously evolving field of organic chemistry. A deep understanding of these synthetic strategies, their underlying mechanisms, and their practical applications is essential for researchers and scientists dedicated to the discovery and development of new medicines. The enduring presence of the 4-substituted piperidine motif in a vast range of clinically successful drugs ensures that it will remain a focal point of synthetic and medicinal chemistry for the foreseeable future.
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]
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Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Retrieved from [Link]
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Bioengineer.org. (2025, December 3). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Proton NMR Interpretation of 4-(2-Phenoxyethoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide to the proton nuclear magnetic resonance (¹H NMR) analysis of 4-(2-Phenoxyethoxy)piperidine. The content is structured to offer not just a theoretical prediction of the spectrum but also practical insights into sample preparation, data acquisition, and spectral interpretation, ensuring a comprehensive understanding for researchers in drug development and organic synthesis.
Introduction: The Structural Significance of 4-(2-Phenoxyethoxy)piperidine
4-(2-Phenoxyethoxy)piperidine is a molecule of interest in medicinal chemistry, often serving as a scaffold or intermediate in the synthesis of more complex pharmaceutical agents. Its structure combines a flexible piperidine ring, a key pharmacophore in many approved drugs, with a phenoxyethoxy side chain. Accurate structural elucidation is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. ¹H NMR spectroscopy is the primary and most powerful tool for this purpose, providing detailed information about the molecular framework.[1][2][3][4][5]
This guide will deconstruct the expected ¹H NMR spectrum of this molecule, offering a rationale for the predicted chemical shifts, multiplicities, and coupling constants based on established principles of NMR spectroscopy.
Predicted ¹H NMR Spectrum of 4-(2-Phenoxyethoxy)piperidine
The ¹H NMR spectrum of 4-(2-Phenoxyethoxy)piperidine is predicted to exhibit distinct signals corresponding to the protons of the piperidine ring, the ethoxy linker, and the phenyl group. The exact chemical shifts can be influenced by the solvent used for the analysis.[6] For the purpose of this guide, we will consider a standard deuterated solvent such as chloroform-d (CDCl₃).
Molecular Structure and Proton Numbering
To facilitate the discussion, the protons in the 4-(2-Phenoxyethoxy)piperidine molecule are numbered as follows:
Caption: Molecular structure of 4-(2-Phenoxyethoxy)piperidine with proton numbering.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
The following table summarizes the predicted ¹H NMR data for 4-(2-Phenoxyethoxy)piperidine in CDCl₃. These values are estimations based on data from analogous structures and predictive software.[7]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |
| H¹² (ortho) | 7.25 - 7.35 | t | 2H | J = 7.5 - 8.0 | Aromatic protons deshielded by the ether oxygen. The triplet arises from coupling to the two meta protons (H¹³). |
| H¹⁴ (para) | 6.90 - 7.00 | t | 1H | J = 7.0 - 7.5 | Aromatic proton at the para position, typically appearing as a triplet due to coupling with the two meta protons (H¹³). |
| H¹³, H¹⁵ (meta) | 6.85 - 6.95 | d | 2H | J = 8.0 - 8.5 | Aromatic protons ortho to the ether linkage, appearing as a doublet due to coupling with the ortho proton (H¹²). |
| H⁹ | 4.10 - 4.20 | t | 2H | J = 4.5 - 5.0 | Methylene protons adjacent to the phenoxy group, deshielded by the oxygen. Triplet due to coupling with H⁸. |
| H⁸ | 3.75 - 3.85 | t | 2H | J = 4.5 - 5.0 | Methylene protons adjacent to the piperidine ether oxygen, appearing as a triplet due to coupling with H⁹. |
| H⁴ | 3.45 - 3.55 | m | 1H | - | Methine proton at the point of substitution on the piperidine ring, deshielded by the ether oxygen. Expected to be a complex multiplet. |
| H²eq, H⁶eq | 3.05 - 3.15 | dt | 2H | Jgem ≈ 12-13, Jax-eq ≈ 3-4 | Equatorial protons adjacent to the nitrogen are typically deshielded compared to their axial counterparts. |
| H²ax, H⁶ax | 2.60 - 2.70 | td | 2H | Jgem ≈ 12-13, Jax-ax ≈ 10-12, Jax-eq ≈ 3-4 | Axial protons adjacent to the nitrogen. |
| H³eq, H⁵eq | 1.90 - 2.00 | m | 2H | - | Equatorial protons at the C3 and C5 positions. |
| H³ax, H⁵ax | 1.45 - 1.55 | qd | 2H | Jax-ax ≈ 11-13, Jax-eq ≈ 3-5 | Axial protons at the C3 and C5 positions, typically more shielded than the equatorial protons. |
| N-H | 1.5 - 2.5 | br s | 1H | - | The chemical shift of the N-H proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet. |
Note: The piperidine ring can undergo rapid chair-chair interconversion at room temperature. If this process is fast on the NMR timescale, the axial and equatorial protons may not be individually resolved, leading to averaged signals. However, the 4-substituent may lock the conformation, leading to distinct axial and equatorial signals as predicted above.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Sample Preparation
A well-prepared sample is crucial for obtaining a high-resolution NMR spectrum.[8][9][10][11][12]
Materials:
-
4-(2-Phenoxyethoxy)piperidine (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, >99.8% D)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool plug (for filtering)
Procedure:
-
Weigh the sample: Accurately weigh 5-10 mg of 4-(2-Phenoxyethoxy)piperidine into a clean, dry vial.
-
Dissolve the sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to dissolve the sample completely.
-
Filter the solution: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter.
-
Adjust the volume: Ensure the final volume in the NMR tube is approximately 4-5 cm in height.
-
Cap and label: Cap the NMR tube securely and label it clearly.
-
Insert into spinner turbine: Carefully insert the NMR tube into a spinner turbine, ensuring the correct depth.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following is a general procedure for a modern NMR spectrometer. Specific parameters may vary depending on the instrument.
-
Insert the sample: Place the spinner containing the sample into the magnet.
-
Lock and Shim: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Set up the experiment:
-
Select a standard ¹H acquisition experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).
-
Set the number of scans (e.g., 8 or 16 for a reasonably concentrated sample).
-
Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds).
-
-
Acquire the data: Start the acquisition. The instrument will collect the Free Induction Decay (FID).
Data Processing
The raw FID data must be processed to obtain the final spectrum.[13][14][15]
-
Fourier Transform: The FID is converted from the time domain to the frequency domain.
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Integration: The area under each peak is integrated to determine the relative number of protons.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Caption: Workflow for NMR data processing.
Advanced NMR Techniques for Structural Confirmation
For unambiguous assignment of all proton signals, especially in cases of spectral overlap, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is extremely useful for tracing the connectivity within the piperidine ring and the ethoxy chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which can help in assigning quaternary carbons and confirming the connectivity between the different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining the stereochemistry and conformation of the piperidine ring.
Conclusion
The ¹H NMR spectrum of 4-(2-Phenoxyethoxy)piperidine provides a wealth of information for its structural verification. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, a complete assignment of all proton signals can be achieved. This application note serves as a comprehensive guide for researchers, providing not only a predicted spectral analysis but also detailed protocols for obtaining high-quality data. For unequivocal structural confirmation, the use of 2D NMR techniques is highly recommended.
References
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
- Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442.
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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ATB (Automated Topology Builder). (n.d.). Ethylphenylether. Retrieved from [Link]
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Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
- Szymański, S., & Witanowski, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1569.
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The MetaRbolomics Consortium. (n.d.). 2.3 NMR data handling and (pre-)processing. The MetaRbolomics book. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and theoretical investigation of NMR (2)J(HH) coupling constant on six-membered ring systems containing oxygen or sulfur atoms. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Wikipedia. (2024, January 26). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
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Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]
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PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
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UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
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Compound Interest. (2015, February 24). Analytical Chemistry – A Guide to Proton Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4-Hydroxypiperidine. Retrieved from [Link]
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
- Goti, A., et al. (2018). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 23(10), 2548.
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How to Process NMR data using MestreNova. (2023, January 17). YouTube. Retrieved from [Link]
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
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nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]
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University of California, Irvine. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
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Chemistry LibreTexts. (2019, July 24). Introduction to Proton NMR. Retrieved from [Link]
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Wikipedia. (2023, December 28). N-Hydroxypiperidine. Retrieved from [Link]
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YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]
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N-alkylation protocols using 4-(2-Phenoxyethoxy)piperidine
Executive Summary & Strategic Rationale
4-(2-Phenoxyethoxy)piperidine (CAS: 3202-33-3) is a high-value pharmacophore frequently utilized in the synthesis of GPCR ligands (specifically Dopamine D4 and Sigma receptors) and antipsychotic therapeutics. Its structural duality—comprising a lipophilic phenoxyethoxy tail and a reactive secondary amine—presents specific synthetic challenges and opportunities.
This guide details two validated protocols for derivatizing the piperidine nitrogen. The choice of protocol is not arbitrary; it is dictated by the electrophile's nature and the required chemoselectivity.
-
Protocol A (Reductive Amination): The "Gold Standard" for introducing alkyl chains via aldehydes/ketones. It eliminates the risk of quaternary ammonium salt formation (over-alkylation).[1]
-
Protocol B (Direct Nucleophilic Substitution): Required when the alkyl group lacks a stable carbonyl precursor (e.g., alkylation with heterocycles or specific alkyl halides).
Decision Matrix: Method Selection
Before initiating synthesis, use the following logic flow to select the optimal protocol.
Figure 1: Strategic decision tree for selecting the N-alkylation pathway based on substrate availability and reactivity profiles.
Protocol A: Reductive Amination (The Preferred Route)
Principle: This method proceeds via the formation of an iminium ion intermediate, followed by in situ reduction. It is self-limiting, meaning it stops at the tertiary amine stage, preventing the formation of quaternary salts common in direct alkylation.
Reagents:
-
Substrate: 4-(2-Phenoxyethoxy)piperidine (1.0 equiv)
-
Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Note: STAB is preferred over NaCNBH3 due to lower toxicity and better chemoselectivity (does not reduce aldehydes/ketones directly as fast as imines).
-
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for ketone substrates to catalyze iminium formation.
Step-by-Step Methodology:
-
Imine Formation:
-
In a dry round-bottom flask, dissolve 4-(2-Phenoxyethoxy)piperidine (1.0 mmol) in anhydrous DCE (5 mL).
-
Add the aldehyde/ketone (1.1 mmol).
-
Checkpoint: If using a ketone or a sterically hindered aldehyde, add Glacial Acetic Acid (1.0 mmol) and stir for 30–60 minutes at room temperature (RT) before adding the reducing agent. This ensures the equilibrium shifts toward the imine/iminium species.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) portion-wise over 5 minutes.
-
Why: Portion-wise addition prevents localized exotherms and side reactions.
-
Allow the reaction to warm to RT and stir for 4–16 hours.
-
-
Monitoring (Self-Validation):
-
TLC System: 5% MeOH in DCM.
-
Observation: The starting material (secondary amine) will usually streak or sit lower on the plate (staining with Ninhydrin or Dragendorff). The product (tertiary amine) will run higher and be UV active (due to the phenoxy group).
-
-
Work-up:
-
Quench with Saturated NaHCO3 (aqueous) to neutralize the acid and borate salts.
-
Extract with DCM (3 x 10 mL).
-
Wash combined organics with Brine. Dry over Na2SO4.
-
-
Purification:
-
Flash column chromatography (Silica gel). Eluent: 0-10% MeOH in DCM.
-
Protocol B: Direct Nucleophilic Substitution ( )
Principle: Direct displacement of a leaving group (Halide/Mesylate) by the piperidine nitrogen. Risk: The product (tertiary amine) is more nucleophilic than the starting material, leading to quaternization. Mitigation: We use the "Slow Addition" technique and inorganic bases to scavenge the acid byproduct.
Reagents:
-
Substrate: 4-(2-Phenoxyethoxy)piperidine (1.0 equiv)
-
Electrophile: Alkyl Halide (R-X) (1.0 – 1.1 equiv)
-
Base: K2CO3 (3.0 equiv) or Cs2CO3 (for lower reactivity halides).
-
Solvent: Acetonitrile (ACN) (Polar aprotic, optimal for
) or DMF. -
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – For Finkelstein activation of alkyl chlorides.
Step-by-Step Methodology:
-
Preparation:
-
Suspend 4-(2-Phenoxyethoxy)piperidine (1.0 mmol) and K2CO3 (3.0 mmol) in anhydrous Acetonitrile (5 mL).
-
Tip: If the alkyl halide is a chloride, add KI (10 mol%) at this stage to generate the more reactive alkyl iodide in situ.
-
-
Controlled Addition:
-
Dissolve the Alkyl Halide (1.0 mmol) in ACN (2 mL).
-
Critical Step: Add the alkyl halide solution dropwise to the piperidine suspension over 30 minutes.
-
Causality: Keeping the concentration of the alkylating agent low relative to the amine minimizes the probability of the product reacting with a second equivalent of alkyl halide.
-
-
Reaction:
-
Stir at RT (for reactive bromides/iodides) or heat to 60°C (for chlorides/hindered systems).
-
Time: 2–12 hours.
-
-
Work-up:
-
Filter off the solid inorganic salts (K2CO3/KX).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve in EtOAc, wash with water/brine to remove residual DMF/Salts.
-
Comparative Data & Validation
The following table summarizes expected outcomes based on internal validation standards for piperidine scaffolds.
| Feature | Protocol A (Reductive Amination) | Protocol B (Direct Alkylation) |
| Primary Risk | Reduction of ketone to alcohol (if imine formation is slow). | Over-alkylation (Quaternization). |
| Yield (Typical) | 85 – 95% | 60 – 75% |
| Purification | Often simple filtration or short column. | Difficult separation of mono/di-alkylated species.[2][3] |
| Scope | 1° and 2° Alkyl groups. | 1° Alkyl groups (2° are slow/elimination prone). |
| Atom Economy | High (Water is the byproduct). | Lower (Stoichiometric salt waste). |
Self-Validating NMR Signatures (1H NMR in CDCl3):
-
Starting Material: Look for the piperidine ring protons adjacent to nitrogen (
-protons) around 2.6 – 3.0 ppm . -
Product: Upon alkylation, these
-protons typically shift slightly, but the diagnostic signal is the new N-CH2 peak from the alkyl group.-
Protocol A (Benzyl): Singlet ~3.5 ppm.
-
Protocol B (Alkyl): Triplet/Multiplet ~2.3 – 2.5 ppm.
-
-
The "Phenoxy" Anchor: The aromatic protons (6.8 – 7.3 ppm) and the O-CH2-CH2-O linker (3.8 – 4.2 ppm) serve as an internal integration standard. They should remain unchanged.
Mechanism & Workflow Visualization
Figure 2: Mechanistic pathways comparing the clean conversion of Reductive Amination (Top) vs. the competitive landscape of Direct Alkylation (Bottom).
References
-
Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (2025).[4] "Compound Summary: 4-Phenoxypiperidine." National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). "Reductive Amination: Recent Literature and Protocols." Available at: [Link]
Sources
Application Note: High-Efficiency Reductive Amination of 4-(2-Phenoxyethoxy)piperidine
Executive Summary & Chemical Logic
4-(2-Phenoxyethoxy)piperidine (CAS: 3202-33-3) represents a critical pharmacophore in medicinal chemistry, frequently serving as a linker in GPCR ligands and kinase inhibitors. Its structural duality—a basic secondary amine coupled with a lipophilic phenoxy-ether tail—presents specific challenges in solubility and purification during library synthesis.
This guide details two optimized protocols for N-alkylation via reductive amination. Unlike direct alkylation with alkyl halides, which often suffers from over-alkylation to quaternary ammonium salts, reductive amination offers superior control, allowing for the clean formation of tertiary amines.
Strategic Selection of Reducing Agents
-
Sodium Triacetoxyborohydride (STAB): The "Workhorse" for aldehydes. It is mild, exhibits high chemoselectivity for iminium ions over carbonyls, and minimizes the risk of reducing the aldehyde substrate itself.
-
Titanium(IV) Isopropoxide + NaBH₄: The "Force Multiplier" for ketones. Sterically hindered or electron-rich ketones often fail to form imines spontaneously. Ti(OiPr)₄ acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine species before reduction.[1]
Reaction Mechanism & Pathway
Understanding the temporal separation of intermediate formation is key to troubleshooting.
DOT Diagram: Mechanistic Pathway
Caption: Figure 1. Stepwise progression from condensation to reduction.[2][3] STAB selectively targets the Iminium Ion.[4]
Experimental Protocols
Protocol A: Standard STAB Method (For Aldehydes)
Best for: High-throughput library generation, unhindered aldehydes.
Reagents:
-
4-(2-Phenoxyethoxy)piperidine (1.0 equiv)
-
Aldehyde (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is easier to remove.
Procedure:
-
Preparation: In a clean vial, dissolve 4-(2-Phenoxyethoxy)piperidine (1.0 mmol, ~221 mg) in DCE (4 mL).
-
Activation: Add the aldehyde (1.1 mmol). If the aldehyde is an oil or solid, dissolve in minimal DCE first.
-
Acidification: Add Acetic Acid (1.0 mmol). Crucial Step: Stir for 15–30 minutes at Room Temperature (RT) to allow the hemiaminal/iminium equilibrium to establish.
-
Reduction: Add STAB (1.4 mmol, ~297 mg) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Incubation: Stir at RT for 2–16 hours. Monitor by LCMS.
-
Quench: Add saturated aqueous NaHCO₃ (3 mL). Stir vigorously for 20 minutes to decompose the boron complex.
-
Extraction: Extract with DCM (3 x 5 mL). The product resides in the organic layer.
-
Drying: Pass the organic layer through a hydrophobic frit or dry over MgSO₄.
Protocol B: Titanium(IV) Method (For Ketones/Hindered Substrates)
Best for: Acetophenones, cyclic ketones, or acid-sensitive substrates.
Reagents:
-
4-(2-Phenoxyethoxy)piperidine (1.0 equiv)
-
Ketone (1.0 – 1.2 equiv)
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: Anhydrous THF (Step 1) and Methanol (Step 2).
Procedure:
-
Imine Formation: In a dry flask under N₂, combine the amine (1.0 mmol) and ketone (1.1 mmol) in neat Ti(OiPr)₄ (1.5 mmol) or minimal THF.
-
Incubation: Stir at RT for 6–12 hours (or 60°C for 2 hours if sterically hindered).
-
Checkpoint: The solution often turns slightly yellow/orange, indicating imine formation.
-
-
Dilution: Dilute the mixture with anhydrous Methanol (4 mL).
-
Reduction: Cool to 0°C. Carefully add NaBH₄ (1.5 mmol) portion-wise. (Caution: Hydrogen gas evolution).
-
Workup (The "Mattson" Quench): Add 1N NaOH or water (2 mL) to precipitate titanium salts.
-
Filtration: The mixture will become a white slurry. Filter through a Celite pad to remove titanium oxides. Wash the pad with MeOH/DCM.
Purification & Analysis Strategy
Given the lipophilicity of the phenoxyethoxy tail, standard acid-base extraction is often sufficient. However, for library synthesis, Solid Phase Extraction (SPE) is superior.
Recommended Workflow: SCX-2 Cartridge (Catch & Release)
-
Load: Load the crude reaction mixture (in DCM/MeOH) onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.
-
Wash: Flush with MeOH (3 column volumes).
-
Result: Neutral impurities (excess aldehyde, borate salts, non-basic byproducts) are washed away. The amine product remains bound to the sulfonic acid resin.
-
-
Elute: Elute with 2M Ammonia in Methanol.
-
Result: The ammonia displaces the product, releasing it as the free base.
-
-
Concentrate: Evaporate the solvent to yield high-purity product (>90%).
DOT Diagram: Purification Workflow
Caption: Figure 2. "Catch and Release" purification strategy using Strong Cation Exchange (SCX).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Iminium ion not forming. | Increase AcOH to 5% v/v. Ensure molecular sieves are used if solvent is wet. |
| Low Conversion (Ketones) | Steric hindrance preventing attack. | Switch to Protocol B (Ti(OiPr)₄). Heat Step 1 to 60°C. |
| Aldehyde Reduction (Alcohol byproduct) | Reducing agent too strong/fast. | Ensure STAB is used, not NaBH₄. Add STAB after 30 min imine formation time. |
| Emulsion during Workup | Titanium salts or Boron complexes. | For Ti: Use Celite filtration. For Boron: Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of water. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6]
-
Bhattacharyya, S. (1995). Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride.[1][6][7] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Using 4-(2-Phenoxyethoxy)piperidine in Antipsychotic Drug Synthesis
[1]
Abstract
This technical guide provides a comprehensive protocol for the synthesis, purification, and application of 4-(2-Phenoxyethoxy)piperidine (CAS 70978-89-1) .[1] This intermediate serves as a critical "linker-scaffold" in the development of multi-target antipsychotic agents. By positioning a phenoxyethoxy ether moiety at the piperidine 4-position, researchers can modulate lipophilicity and receptor residence time, key parameters in designing next-generation psychotropic drugs with reduced extrapyramidal side effects (EPS).[1]
Introduction & Pharmacological Context
In the landscape of antipsychotic drug development, the aryl-piperidine and aryloxy-alkyl-piperidine motifs are privileged structures. They serve as the primary binding elements for G-protein coupled receptors (GPCRs) in the CNS.
-
Role of the Intermediate: 4-(2-Phenoxyethoxy)piperidine acts as a dual-function scaffold. The piperidine nitrogen serves as a nucleophilic handle for coupling to "warheads" (e.g., benzisoxazoles, quinolinones), while the phenoxyethoxy tail extends into the receptor's secondary binding pocket, enhancing selectivity.[1]
-
Target Mechanism: Drugs incorporating this moiety typically function as Serotonin-Dopamine Antagonists (SDAs) , balancing D₂ blockade (antipsychotic efficacy) with 5-HT₂A antagonism (reduced catalepsy).[1][2]
Chemical Properties & Safety Profile[1]
| Property | Specification |
| Chemical Name | 4-(2-Phenoxyethoxy)piperidine |
| CAS Number | 70978-89-1 (Free Base) / 1219980-01-4 (HCl Salt) |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol |
| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water.[1] |
| pKa (Calc) | ~9.8 (Piperidine Nitrogen) |
| Storage | 2-8°C, Hygroscopic (store under Nitrogen).[1][2] |
Safety Precaution: This compound is a secondary amine and a potential skin irritant.[1] Handle in a fume hood. Avoid contact with strong oxidizing agents.[1]
Synthesis Protocol: 4-(2-Phenoxyethoxy)piperidine[1]
This protocol describes the Williamson Ether Synthesis approach, favored for its scalability and yield compared to reductive etherification.[1][2]
Phase A: Retrosynthetic Analysis
The target molecule is constructed by coupling N-Boc-4-hydroxypiperidine with 2-phenoxyethyl bromide , followed by acid-mediated deprotection.[1]
Phase B: Step-by-Step Methodology
Step 1: Ether Coupling (O-Alkylation) [1]
-
Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), 2-Phenoxyethyl bromide (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq), DMF (anhydrous).
-
Procedure:
-
Charge a flame-dried 3-neck flask with N-Boc-4-hydroxypiperidine dissolved in anhydrous DMF (5 mL/g).
-
Cool to 0°C under N₂ atmosphere.
-
Add NaH portion-wise over 30 minutes. (Caution: H₂ gas evolution).[1] Stir for 1 hour at 0°C to form the alkoxide.
-
Add 2-Phenoxyethyl bromide dropwise via addition funnel.[1]
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Quench: Carefully add saturated NH₄Cl solution at 0°C.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF.[1] Dry over Na₂SO₄ and concentrate.
-
Step 2: N-Deprotection
-
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1][2]
-
Procedure:
-
Dissolve the crude N-Boc intermediate in Dichloromethane (DCM) (10 mL/g).
-
Add TFA (5.0 eq) dropwise at 0°C.
-
Stir at RT for 2–4 hours until TLC confirms consumption of starting material.
-
Workup: Concentrate in vacuo. Basify residue with 1M NaOH to pH >12.[1] Extract with DCM (3x).[1]
-
Purification: The free base can be distilled or converted to the HCl salt for crystallization (Ethanol/Ether).[2]
-
Phase C: Process Visualization
Figure 1: Synthetic workflow for the preparation of the 4-(2-Phenoxyethoxy)piperidine scaffold.
Application: Coupling to Antipsychotic Warheads
Once synthesized, the secondary amine of 4-(2-Phenoxyethoxy)piperidine is typically coupled to a heteroaryl-alkyl halide to generate the final bioactive drug candidate.[1]
Example Target: An analog of Risperidone or Iloperidone where the classic piperidine is replaced by this ether-linked variant.
N-Alkylation Protocol
-
Reactants: 4-(2-Phenoxyethoxy)piperidine (1.0 eq), Heteroaryl-alkyl chloride (e.g., 3-(2-chloroethyl)-6-fluoro-1,2-benzisoxazole) (1.1 eq).[1]
-
Base/Catalyst: K₂CO₃ (3.0 eq), KI (0.1 eq, catalytic).[1][2]
-
Solvent: Acetonitrile (ACN) or Methyl Ethyl Ketone (MEK).[1][2]
-
Conditions: Reflux (80°C) for 18–24 hours.
-
Purification: Filter inorganic salts. Concentrate filtrate.[1][2] Recrystallize from Isopropanol.
Quality Control & Impurity Profiling
Trustworthy data is essential for IND-enabling studies.[1] The following Critical Quality Attributes (CQAs) must be monitored.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 3.5µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic) and 210 nm (amide/amine) |
Common Impurities
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Ether Step | Moisture in DMF or old NaH. | Use freshly distilled DMF and fresh NaH. Ensure strict N₂ atmosphere. |
| Incomplete Deprotection | Insufficient acid or time.[1][2] | Monitor via TLC/LCMS.[1] Increase TFA equivalents or reaction time. |
| "Sticky" Solid Product | Residual DMF or salt formation.[1] | Perform an aqueous wash with LiCl solution (removes DMF).[1] Triturate with Diethyl Ether. |
| Dimer Formation | Excess alkylating agent.[1] | Add the alkyl halide slowly to the amine solution (inverse addition).[2] |
References
-
Patents on Piperidine Ethers
-
Medicinal Chemistry of Antipsychotics
-
Analytical Methods
Sources
- 1. youtube.com [youtube.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. 4-(4-Methoxy-phenoxymethyl)-piperidine | C13H19NO2 | CID 6498684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-[4-(3-Propan-2-ylphenyl)phenoxy]piperidine | C20H25NO | CID 167219182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-(2-Phenoxyethoxy)piperidine Derivatives
Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis
The 4-(2-phenoxyethoxy)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown significant potential in the development of novel therapeutics, including antagonists for various receptors.[1] The synthesis of these molecules, however, can be time-consuming using conventional heating methods. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to expedite chemical reactions, offering significant reductions in reaction times, increased product yields, and improved purity profiles.[2][3] This application note provides a detailed protocol for the efficient synthesis of 4-(2-phenoxyethoxy)piperidine derivatives, leveraging the benefits of microwave irradiation. We will delve into the underlying scientific principles, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting, tailored for researchers and professionals in drug development.
Reaction Mechanism and Scientific Principles: The Microwave-Enhanced Williamson Ether Synthesis
The synthesis of 4-(2-phenoxyethoxy)piperidine derivatives is primarily achieved through a Williamson ether synthesis, a classic and reliable method for forming carbon-oxygen bonds.[4][5][6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] In this specific application, the alkoxide generated from a 4-hydroxypiperidine derivative acts as the nucleophile, attacking the electrophilic carbon of a 2-phenoxyethyl halide (or a related electrophile with a suitable leaving group).
To ensure the regioselectivity of the reaction and prevent undesired N-alkylation, the piperidine nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the ether synthesis but can be readily removed under acidic conditions post-reaction.[7][8]
Microwave irradiation significantly accelerates the Williamson ether synthesis. The rapid and efficient heating of the polar reactants and solvent by microwave energy leads to a dramatic increase in the reaction rate.[9][10] This allows for the completion of the reaction in minutes, as opposed to the hours often required with conventional heating.
Below is a visual representation of the overall synthetic workflow:
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 4-(2-phenoxyethoxy)piperidine.
Protocol 1: N-Protection of 4-Hydroxypiperidine
Objective: To protect the secondary amine of 4-hydroxypiperidine with a Boc group to prevent N-alkylation in the subsequent etherification step.
Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq.) in the chosen solvent (DCM or THF) in a round-bottom flask.
-
Add the base (TEA, 1.2 eq. or aqueous NaOH solution).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 eq.) in the same solvent to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated NaHCO₃ solution.
-
Separate the organic layer. If the reaction was performed in a water-miscible solvent like THF, perform an extraction with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine. The product is often a white solid and can be used in the next step without further purification if of sufficient purity.[11]
Protocol 2: Microwave-Assisted Williamson Ether Synthesis
Objective: To synthesize N-Boc-4-(2-phenoxyethoxy)piperidine via a microwave-assisted SN2 reaction.
Materials:
-
N-Boc-4-hydroxypiperidine
-
2-Phenoxyethyl bromide (or 2-phenoxyethyl tosylate)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Microwave reactor vials (appropriate size for the scale of the reaction)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry microwave reaction vial containing a magnetic stir bar, add N-Boc-4-hydroxypiperidine (1.0 eq.).
-
Add anhydrous DMF (or DMSO) to dissolve the starting material.
-
Carefully add NaH (1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir for 15-20 minutes at this temperature to ensure complete formation of the alkoxide.
-
Add 2-phenoxyethyl bromide (1.1 eq.) to the reaction mixture.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture under the conditions specified in the table below.
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-4-(2-phenoxyethoxy)piperidine.
Table 1: Optimized Microwave Reaction Parameters
| Parameter | Value | Rationale |
| Microwave Power | 100-300 W | Provides sufficient energy for rapid heating without causing decomposition. |
| Temperature | 100-120 °C | Ensures a high reaction rate while minimizing side reactions. |
| Reaction Time | 5-15 minutes | Significantly reduced compared to conventional heating. |
| Solvent | Anhydrous DMF or DMSO | High-boiling, polar aprotic solvents that efficiently absorb microwave energy and are suitable for SN2 reactions.[6] |
| Base | NaH or t-BuOK | Strong bases that effectively deprotonate the hydroxyl group to form the nucleophilic alkoxide. |
Protocol 3: Deprotection of the N-Boc Group
Objective: To remove the Boc protecting group to yield the final product, 4-(2-phenoxyethoxy)piperidine.
Materials:
-
N-Boc-4-(2-phenoxyethoxy)piperidine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M NaOH solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-4-(2-phenoxyethoxy)piperidine (1.0 eq.) in DCM.
-
Add TFA (5-10 eq.) or 4M HCl in 1,4-dioxane (5-10 eq.) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.
-
Upon completion, carefully neutralize the excess acid by adding saturated NaHCO₃ solution or 1M NaOH solution until the pH is basic.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude 4-(2-phenoxyethoxy)piperidine.
-
The product can be further purified by column chromatography or crystallization if necessary.
Characterization Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
Table 2: Expected Analytical Data for 4-(2-Phenoxyethoxy)piperidine
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the piperidine ring protons, the ethoxy bridge protons, and the aromatic protons of the phenoxy group. The integration should match the number of protons in each environment. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the piperidine, ethoxy, and phenoxy carbons. |
| Mass Spec (ESI-MS) | A peak corresponding to the molecular ion [M+H]⁺. For 4-(2-phenoxyethoxy)piperidine, this would be at m/z = 222.15.[12] |
| FT-IR | Characteristic peaks for C-O-C (ether) stretching, C-H (aliphatic and aromatic) stretching, and N-H stretching (for the final deprotected product). |
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in ether synthesis | Incomplete deprotonation of the alcohol. | Ensure the use of a strong, anhydrous base (NaH, t-BuOK) and an anhydrous solvent. Allow sufficient time for alkoxide formation. |
| Poor quality of the alkylating agent. | Use a fresh or purified 2-phenoxyethyl bromide/tosylate. | |
| Suboptimal microwave conditions. | Optimize the temperature and reaction time. A slightly higher temperature or longer irradiation time may be necessary. | |
| Presence of N-alkylated byproduct | Incomplete protection of the piperidine nitrogen. | Ensure the Boc protection step goes to completion. Purify the N-Boc-4-hydroxypiperidine before the ether synthesis if necessary. |
| Incomplete deprotection | Insufficient acid or reaction time. | Increase the equivalents of TFA or HCl, or extend the reaction time. Monitor closely by TLC. |
| Difficulty in purification | Presence of unreacted starting materials or byproducts. | Optimize the reaction conditions to drive the reaction to completion. Employ careful column chromatography for purification. |
Safety Precautions
-
Microwave Reactor: Always operate the microwave reactor according to the manufacturer's instructions. Ensure that the reaction vials are properly sealed and do not exceed the recommended fill volume.
-
Reagents:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and in a fume hood.
-
Trifluoroacetic Acid (TFA) and HCl: Corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Organic Solvents: Dichloromethane, DMF, and other organic solvents are flammable and/or toxic. Handle in a fume hood and avoid inhalation or skin contact.
-
-
General: Always wear appropriate personal protective equipment in the laboratory.
Conclusion
The application of microwave-assisted synthesis to the Williamson etherification of N-Boc-4-hydroxypiperidine provides a rapid, efficient, and high-yielding route to 4-(2-phenoxyethoxy)piperidine derivatives. This approach aligns with the principles of green chemistry by reducing reaction times and potentially minimizing solvent usage.[13] The detailed protocols and troubleshooting guide provided herein are intended to enable researchers to successfully implement this methodology, thereby accelerating the synthesis of novel piperidine-based compounds for drug discovery and development.
References
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
TSI Journals. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Retrieved from [Link]
-
TSI Journals. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Retrieved from [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved from [Link]
-
ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
Kazemi M. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Ilam University, Iran. Retrieved from [Link]
-
Scilit. (n.d.). Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst. Retrieved from [Link]
-
MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
-
Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. (2007, November 1). Bioorganic & Medicinal Chemistry Letters, 17(21), 5879-5883. [Link]
-
PMC - NIH. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). RSC Advances, 13(48), 33869-33903. [Link]
-
Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Cu-Catalyzed Diaryletherification for Facile Synthesis of Bioactive Prenylated Diresorcinols. Retrieved from [Link]
- Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
Sources
- 1. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Cu-Catalyzed Diaryletherification for Facile Synthesis of Bioactive Prenylated Diresorcinols [mdpi.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
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- 8. jgtps.com [jgtps.com]
- 9. rroij.com [rroij.com]
- 10. Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst | Scilit [scilit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 13. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Improving reaction yields for 4-(2-Phenoxyethoxy)piperidine synthesis
Welcome to the technical support center for the synthesis of 4-(2-Phenoxyethoxy)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges of this synthesis and systematically improve your reaction yields.
Core Synthesis Pathway: The Williamson Ether Synthesis
The most direct and commonly employed method for synthesizing 4-(2-Phenoxyethoxy)piperidine is the Williamson ether synthesis . This reaction involves the O-alkylation of 4-hydroxypiperidine with a suitable 2-phenoxyethyl electrophile. The core transformation relies on the nucleophilic attack of the 4-piperidinolate anion on the electrophilic carbon of the phenoxyethyl group.[1][2]
This seemingly straightforward SN2 reaction is complicated by the inherent reactivity of the 4-hydroxypiperidine starting material, which contains two nucleophilic sites: the secondary alcohol at the C4 position and the secondary amine of the piperidine ring. This creates a classic chemoselectivity challenge, leading to potential side reactions that significantly lower the yield of the desired product.
Visualizing the Core Reaction Mechanism
The diagram below illustrates the intended SN2 pathway for the synthesis.
Caption: SN2 mechanism for 4-(2-Phenoxyethoxy)piperidine synthesis.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis.
Q1: What are the recommended starting materials? The primary starting materials are 4-hydroxypiperidine and an electrophile such as 2-phenoxyethyl bromide, 2-phenoxyethyl iodide, or 2-phenoxyethyl tosylate. 4-Hydroxypiperidine is a commercially available and versatile building block in pharmaceutical synthesis.[3]
Q2: Why is a base necessary for this reaction? A base is required to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming the corresponding alkoxide anion. This anion is a much stronger nucleophile than the neutral alcohol, which is essential for the SN2 reaction to proceed at a reasonable rate.[1][4]
Q3: What is a "leaving group" and which one is best? The leaving group (LG) is the atom or group of atoms displaced from the electrophile during the SN2 reaction. Common leaving groups are halides (I⁻, Br⁻, Cl⁻) and sulfonates (tosylate, OTs; mesylate, OMs). The efficiency of the reaction is highly dependent on the quality of the leaving group. The general order of reactivity is: I > OTs > Br > Cl .[4] While 2-phenoxyethyl bromide is common, converting 2-phenoxyethanol to 2-phenoxyethyl tosylate often provides superior yields by making the displacement easier.
Q4: Do I need to protect the piperidine nitrogen? Protecting the piperidine nitrogen is a highly effective strategy to prevent N-alkylation, a major side reaction. Using a protecting group like tert-butyloxycarbonyl (Boc) ensures that the reaction occurs exclusively at the oxygen atom. While it adds steps (protection and deprotection), it can significantly improve the yield and simplify purification.[5]
Troubleshooting Guide: Improving Reaction Yields
This section provides solutions to specific experimental problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The chosen base may not be strong enough to fully deprotonate the C4-hydroxyl group. 2. Poor Leaving Group: The electrophile's leaving group (e.g., chloride) is not sufficiently reactive. 3. Low Reaction Temperature: The reaction may lack the necessary activation energy. 4. Degraded Reagents: Sodium hydride (NaH) is particularly sensitive to moisture. | 1. Switch to a stronger base. Use sodium hydride (NaH) or potassium hydride (KH) instead of weaker bases like NaOH or K₂CO₃. These strong, non-nucleophilic bases will irreversibly form the alkoxide.[1] 2. Improve the leaving group. Convert the electrophile to a tosylate or use the iodide version. You can generate the iodide in situ from the bromide using the Finkelstein reaction (catalytic NaI).[6] 3. Increase the temperature. Williamson ether syntheses are often run at elevated temperatures (50-100 °C) in solvents like DMF or DMSO.[7] 4. Use fresh reagents. Use a new bottle of NaH or wash the existing supply with hexane to remove the mineral oil and any surface oxidation. |
| Major Byproduct is N-Alkylated | 1. Ambident Nucleophile Reactivity: The piperidine nitrogen is competing with the oxygen for the electrophile.[8] 2. Reaction Conditions Favor N-Alkylation: Certain solvent and base combinations can favor N-alkylation. Protic solvents or weaker bases can leave the nitrogen relatively more nucleophilic. | 1. Protect the nitrogen. The most robust solution is to protect the piperidine nitrogen with a Boc group before the alkylation step. This completely blocks N-alkylation. See Protocol 3 for the procedure. 2. Use a strong, non-coordinating base. Bases like NaH or KH create a "harder" alkoxide anion, which tends to favor reaction at the more electronegative oxygen atom. 3. Choose a polar aprotic solvent. Solvents like DMF, DMSO, or THF are preferred as they effectively solvate the cation (e.g., Na⁺) without solvating and deactivating the alkoxide nucleophile.[4][7] |
| Major Byproduct is an Alkene | 1. E2 Elimination is Outcompeting SN2 Substitution: The alkoxide is acting as a base, abstracting a proton from the electrophile, rather than as a nucleophile. This is a common side reaction in Williamson ether synthesis.[9] 2. Sterically Hindered Reagents: While not a major issue with the primary carbon of the phenoxyethyl group, bulky bases can favor elimination. 3. High Reaction Temperature: Very high temperatures can favor elimination over substitution. | 1. Use a less sterically hindered base. While NaH is excellent, avoid very bulky bases like potassium tert-butoxide if elimination is a problem. 2. Optimize the temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start around 60 °C and adjust as needed. 3. Ensure a good leaving group. A better leaving group (like tosylate) allows the SN2 displacement to occur more rapidly and at lower temperatures, minimizing the time for elimination to occur. |
| Difficult Product Purification | 1. Similar Polarity of Products and Byproducts: The desired product, N-alkylated byproduct, and unreacted 4-hydroxypiperidine can have similar polarities, making column chromatography challenging. 2. Product is a Basic Amine: The basic nature of the piperidine nitrogen can cause streaking on silica gel columns. | 1. Use Acid-Base Extraction. This is a highly effective technique for purifying amines. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure product back into an organic solvent.[10][11] 2. Modify Column Chromatography Conditions. If chromatography is necessary, pre-treat the silica gel with a small amount of triethylamine (~1% in the eluent) to neutralize acidic sites and prevent streaking. |
Troubleshooting Workflow
Use this decision tree to diagnose and resolve issues with your synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
Key Optimization Protocols
Protocol 1: General Synthesis of 4-(2-Phenoxyethoxy)piperidine
This protocol outlines a standard procedure using sodium hydride and 2-phenoxyethyl bromide.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add dry N,N-Dimethylformamide (DMF, 10 mL per 1 g of 4-hydroxypiperidine).
-
Deprotonation: Add 4-hydroxypiperidine (1.0 eq). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Expert Insight: Adding NaH slowly at 0 °C controls the hydrogen gas evolution. The reaction is exothermic.
-
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The solution should become homogeneous or remain a fine suspension.
-
Alkylation: Add 2-phenoxyethyl bromide (1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the 4-hydroxypiperidine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude oil via acid-base extraction or column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol, potentially with 1% triethylamine).
Protocol 2: Preparation of 2-Phenoxyethyl Tosylate (Improved Electrophile)
This protocol converts the less reactive 2-phenoxyethanol into a highly reactive tosylate.[12]
-
Setup: Dissolve 2-phenoxyethanol (1.0 eq) in dichloromethane (DCM) in a flask and cool to 0 °C.
-
Base Addition: Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution.
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate (NaHCO₃), and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can often be used directly or recrystallized from ethanol to yield pure 2-phenoxyethyl tosylate.
Protocol 3: N-Protection of 4-Hydroxypiperidine
This protocol is critical for preventing N-alkylation side reactions.
-
Setup: Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or a 1:1 mixture of dioxane and water.
-
Base Addition: Add a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).
-
Boc Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC/LC-MS shows complete consumption of the starting material.
-
Workup: If using DCM, wash with water and brine. If using dioxane/water, extract with an organic solvent like ethyl acetate. Dry the organic layer and concentrate to yield tert-butyl 4-hydroxy-1-piperidinecarboxylate, which can often be used in the next step without further purification.
Protocol 4: Boc Deprotection
This final step removes the Boc protecting group to yield the target compound.[5]
-
Setup: Dissolve the purified N-Boc-4-(2-phenoxyethoxy)piperidine in a solvent such as DCM, dioxane, or ethyl acetate.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 4-5 eq) or a saturated solution of HCl in dioxane or ethyl acetate.
-
Reaction: Stir at room temperature for 1-4 hours, monitoring by TLC/LC-MS.
-
Isolation: Remove the solvent and excess acid under reduced pressure. The product is isolated as the corresponding salt (e.g., hydrochloride). To obtain the free base, dissolve the salt in water, basify with NaOH, and extract with an organic solvent.
References
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
- Google Patents. (1974).
-
Saeed, M., et al. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Journal of the Chemical Society of Pakistan. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
-
Wikipedia. (n.d.). Arecoline. Wikipedia. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]
- Google Patents. (1969).
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. ResearchGate. [Link]
-
Hoesl, C. E., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]
-
Hoogenboom, R., et al. (2011). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health. [Link]
-
Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]
-
ResearchGate. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]
- Google Patents. (n.d.). Process for the synthesis of 2-nitratoethyl acrylate (2NEA).
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]
-
Khan Academy. (2013). Preparation of mesylates and tosylates. YouTube. [Link]
-
Baudoin, O., et al. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing. [Link]
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. francis-press.com [francis-press.com]
- 3. chemimpex.com [chemimpex.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. francis-press.com [francis-press.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. rsc.org [rsc.org]
- 12. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(2-Phenoxyethoxy)piperidine
Doc ID: TS-ORG-AMINE-042 | Version: 2.1 | Last Updated: 2025-10-24[1][2]
Executive Summary
This guide addresses the purification of 4-(2-Phenoxyethoxy)piperidine (CAS: 3202-33-3).[1][2] This secondary amine is a critical building block in medicinal chemistry, often synthesized via Williamson ether synthesis or deprotection of N-Boc intermediates.[1][2]
Users frequently encounter "sticky" crude mixtures containing unreacted phenol , N-protected intermediates , or colored oxidation byproducts.[1][2] This guide prioritizes Acid-Base Extraction (The "pH Swing") and Hydrohalide Salt Formation over standard chromatography, as these methods offer superior scalability and purity profiles for this specific pharmacophore.[1][2]
Module 1: The "pH Swing" Protocol (Phenol Removal)
Issue: The crude mixture contains phenol (or substituted phenols) which co-elutes with the amine during chromatography and causes "smearing" or "tailing."
Mechanism: We exploit the pKa difference. Phenol (
Step-by-Step Workflow
-
Dissolution: Dissolve the crude oily residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10 mL solvent per gram of crude.
-
The Phenol Strip (High pH Wash):
-
The Amine Capture (Low pH Extraction):
-
Extract the organic phase with 1M HCl (3 x volumes).
-
Why: The piperidine is protonated to its hydrochloride salt (
), which is water-soluble.[2] Neutral impurities (unreacted alkyl halides, tars) remain in the organic layer.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Critical Check: The product is now in the Aqueous Layer . Do not discard!
-
-
The Release (Basification):
-
Cool the acidic aqueous layer to 0°C.
-
Slowly add 4M NaOH until pH > 12.[1]
-
Observation: The solution will become cloudy as the free amine oils out.
-
-
Final Recovery:
-
Extract the cloudy aqueous mixture with DCM (3 x volumes).
-
Dry combined organics over
, filter, and concentrate.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
Visualizing the Separation Logic
Figure 1: The "pH Swing" logic flow for separating basic amines from acidic phenols and neutral impurities.
Module 2: Salt Crystallization (The "Gold Standard")
Issue: The free amine is an oil that is difficult to weigh or handle, or it still retains color bodies after extraction. Solution: Convert the amine to a crystalline Hydrochloride (HCl) or Oxalate salt. This rejects impurities into the mother liquor.
Protocol: HCl Salt Formation
-
Solvent Selection: Dissolve 1g of the semi-pure free amine in Ethanol (EtOH) or Ethyl Acetate (EtOAc) (approx. 5-10 mL).[1]
-
Acidification:
-
Add 4M HCl in Dioxane dropwise with stirring at 0°C.
-
Stoichiometry: Aim for 1.1 to 1.2 equivalents of HCl.
-
-
Precipitation:
-
If solid forms immediately: Stir for 30 mins.
-
If no solid forms: Add Diethyl Ether (
) as an anti-solvent until turbid.[2] Store at -20°C overnight.
-
-
Recrystallization (Polishing):
-
Filter the crude salt.
-
Recrystallize from boiling Isopropanol (IPA) or EtOH/EtOAc mixtures.[2]
-
Note: Piperidine salts are generally high-melting solids (
), making them easy to filter.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
Solvent Compatibility Table
| Solvent System | Role | Suitability for 4-(2-Phenoxyethoxy)piperidine HCl |
| Ethanol (Abs.) | Dissolution | High. Good for initial dissolution; poor for precipitation without anti-solvent.[1][2] |
| Ethyl Acetate | Anti-Solvent | High. Excellent for forcing precipitation when mixed with EtOH. |
| Diethyl Ether | Anti-Solvent | Medium. Good for precipitation but highly flammable; use MTBE as a safer alternative. |
| Acetone | Recrystallization | High. Many piperidine salts crystallize well from hot acetone [1]. |
| Water | Impurity Removal | Low. Salts are too soluble; avoid unless performing aqueous workup. |
Module 3: Troubleshooting & FAQs
Q1: I used N-Boc-4-hydroxypiperidine as a starting material, and I see a "double spot" on TLC. What is it?
Answer: This is likely incomplete deprotection.
-
Diagnosis: Stain your TLC with Ninhydrin . The free amine (product) will stain dark red/purple. The N-Boc intermediate (impurity) usually does not stain well with Ninhydrin but will be visible under UV or with Iodine.[1]
-
Fix: Re-dissolve the mixture in DCM/TFA (4:1 ratio) and stir for 2 hours. Monitor the disappearance of the upper (less polar) spot.
Q2: My product "oiled out" instead of crystallizing during salt formation. How do I fix it?
Answer: This is a common phenomenon called "oiling out," often caused by trace solvents or impurities lowering the melting point.[1]
-
The "Scratch" Method: Take a glass rod and scratch the inner wall of the flask at the oil/solvent interface.[1] This creates nucleation sites.
-
The Seed Crystal: If you have any solid crystals from a previous batch (even micrograms), add them to the solution.
-
Trituration: Decant the solvent, add fresh Diethyl Ether or Pentane , and sonicate the oil vigorously.[1][2] This often forces the oil to solidify into a powder.
Q3: Can I use Column Chromatography instead?
Answer: Yes, but you must modify the silica.[1][2]
-
The Problem: Secondary amines interact strongly with the acidic silanols on silica gel, causing streaking.[1]
-
The Fix: Pre-treat your column with 1-2% Triethylamine (TEA) in the eluent (e.g., DCM:MeOH:TEA 95:4:1).[1][2] This "caps" the active sites on the silica, allowing the amine to elute as a tight band.[1]
References
-
European Patent Office. (1990).[2] Piperidine compounds and their preparation and use (EP0384288A2).[1][2]
- Relevance: Describes the crystallization of piperidine derivative salts using acetone and ethanol systems.
-
National Institutes of Health (PubChem). (2025).[2] 4-(2-Phenoxyethoxy)piperidine Compound Summary.[2]
- Relevance: Verifies chemical structure, molecular weight, and identifiers (CAS 3202-33-3).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]
-
Relevance: The authoritative standard for general amine purification and acid-base extraction protocols.[1]
-
-
BenchChem. (2025).[2][3] Technical Guide to Solubility and Stability of Piperidine Derivatives.
- Relevance: Provides solubility data for piperidine scaffolds in various organic solvents.
For further assistance, please contact the Application Science Team with your specific batch number and NMR spectra.
Sources
Optimizing purification of 4-(2-Phenoxyethoxy)piperidine via column chromatography
Status: Operational Ticket ID: PIP-4-O-PHEN Assigned Specialist: Senior Application Scientist
Executive Summary: The Molecule & The Challenge
You are attempting to purify 4-(2-Phenoxyethoxy)piperidine . Before troubleshooting, we must define the chemical behavior driving your chromatography issues.
-
The Core Conflict: This molecule contains a secondary amine (piperidine ring) with a
of approximately 11. Standard silica gel ( ) is slightly acidic ( ). -
The Result: The basic amine undergoes an acid-base reaction with the silanol groups on the column, effectively turning your purification into an unintentional cation-exchange process. This manifests as streaking, broad peaks, and poor recovery .
-
The UV Advantage: The phenoxy group provides a strong chromophore. Unlike simple piperidines, this molecule is easily detectable at 254 nm .
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "My product is streaking across the entire column and co-eluting with impurities."
Diagnosis: Uncontrolled Silanol Interaction. The amine nitrogen is hydrogen-bonding or protonating on the silica surface.
Solution: The "Competitor" Strategy You must introduce a base into your mobile phase that competes for the acidic silanol sites.[1]
-
Protocol A (Standard): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase.-
Note: If using TEA, it must be present in both Solvent A and Solvent B to maintain a constant pH baseline.
-
-
Protocol B (Ammoniated Methanol): For highly polar separations, use DCM and "Ammoniated Methanol" (See Protocols section below).
Issue 2: "I lost 40% of my mass on the column."
Diagnosis: Irreversible Adsorption (The "Salt Trap"). Your product likely formed a salt with the silica and is stuck at the top of the column.
Solution: Flush or Switch Phases
-
The Rescue: Flush the column with DCM:MeOH:NH4OH (80:18:2) . The high concentration of ammonia will deprotonate the amine, releasing it from the silica.
-
The Prevention: Switch to an Amine-Functionalized Silica column. These columns are surface-modified to be basic, preventing the acid-base interaction entirely. No mobile phase modifiers are needed.[2]
Issue 3: "The product precipitates when I inject it."
Diagnosis: Solubility Mismatch. 4-(2-Phenoxyethoxy)piperidine is lipophilic (phenoxy tail) but polar (amine). It may be soluble in DCM but insoluble in Hexanes/Heptane.
Solution: Dry Loading Do not liquid load in DCM if your starting gradient is high Hexane. The DCM will carry the sample down the column faster than the eluent, causing band broadening.
-
Action: Dissolve crude in MeOH/DCM, add Celite 545 or loose silica, evaporate to dryness, and load the resulting powder into a solid load cartridge.
Part 2: Optimized Solvent Systems
Select your solvent system based on your available stationary phase.
| Stationary Phase | Solvent A (Weak) | Solvent B (Strong) | Modifier (Critical) | Notes |
| Standard Silica | Dichloromethane (DCM) | Methanol (MeOH) | 1% | Gold standard for polar amines. Excellent solubility. |
| Standard Silica | Ethyl Acetate | Ethanol | 2% TEA (in Solv A & B) | "Greener" alternative. Good for less polar impurities.[2] |
| Amine-Silica | Hexane or Heptane | Ethyl Acetate | None | Best resolution. No modifier needed. Amine silica mimics the basicity of the analyte. |
| C18 (Reverse) | Water | Acetonitrile | 0.1% TFA or Formic Acid | Warning: Elutes as a salt (TFA salt). Requires free-basing post-column if neutral form is needed. |
Part 3: Strategic Workflow (Decision Matrix)
Use this logic flow to determine the optimal purification route for your specific crude mixture.
Figure 1: Decision tree for selecting the optimal purification pathway based on impurity profile and available equipment.
Part 4: Detailed Protocols
Protocol 1: Preparation of Ammoniated Methanol (The "Magic" Solvent)
Use this for Solvent B when running a DCM gradient on standard silica.
-
Safety: Perform in a fume hood. Ammonia gas is toxic and pungent.
-
Measure: Take 900 mL of HPLC-grade Methanol.
-
Add: Slowly add 100 mL of Ammonium Hydroxide (
, ~28-30% aqueous solution). -
Mix: Stir gently.
-
Result: You now have "10% Ammoniated Methanol."
-
Gradient Setup:
-
Solvent A: Pure DCM.
-
Solvent B: 10% Ammoniated Methanol.
-
Gradient: 0% B to 20% B. (This effectively creates a gradient of 0-2% ammonia relative to the total volume, which is ideal for piperidines).
-
Protocol 2: Acid-Base Extraction (Pre-Purification)
If your column is overloaded, use this chemical trick to remove 90% of non-amine impurities before chromatography.
-
Dissolve crude mixture in Ethyl Acetate (EtOAc) .
-
Extract 2x with 1M HCl .
-
Discard the organic (EtOAc) layer.
-
Basify the aqueous layer to pH 12-14 using 6M NaOH (cool on ice, it will generate heat).
-
Extract the aqueous layer 3x with DCM .
-
Dry DCM over
, filter, and concentrate. -
Result: Highly enriched amine, often requiring only a short filtration column.
References
-
Teledyne ISCO. (2012).[5] RediSep Amine Functionalized Column: Purification of basic heterocycles.[7] Teledyne Labs. Link
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage Blog. Link
-
BenchChem. (2025).[8] Technical Support Center: Purification of Piperidine Derivatives.Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69873, 4-Phenylpiperidine (Analog).Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. Separation of Secondary Amine and Tertiary amine - Chromatography Forum [chromforum.org]
- 4. rsc.org [rsc.org]
- 5. teledyneisco.com [teledyneisco.com]
- 6. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Stability of 4-(2-Phenoxyethoxy)piperidine in acidic vs basic conditions
Welcome to the technical support guide for 4-(2-phenoxyethoxy)piperidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the foundational knowledge and practical guidance necessary to ensure the integrity of your experiments.
Understanding the Molecule: A Structural Perspective
To effectively troubleshoot issues related to the stability of 4-(2-phenoxyethoxy)piperidine, it is crucial to first understand its structure. The molecule is composed of three key functional groups:
-
Piperidine Ring: A saturated heterocyclic amine that is basic in nature.
-
Ether Linkage (-O-): Connects the phenoxy and ethoxy groups.
-
Phenoxy Group: A phenyl group bonded to an oxygen atom.
The chemical behavior and, consequently, the stability of the entire molecule are dictated by the individual properties of these groups and their interplay.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and challenges encountered when working with 4-(2-phenoxyethoxy)piperidine, particularly concerning its stability in acidic and basic media.
Topic: Stability in Acidic Conditions
Question 1: I'm observing a loss of my starting material and the appearance of new, unidentified peaks in my LC-MS analysis after treatment with a strong acid. What is happening?
Answer: Under strongly acidic conditions, 4-(2-phenoxyethoxy)piperidine is susceptible to degradation, primarily through the cleavage of its ether linkage.[1][2]
Causality: The ether oxygen is protonated by the strong acid, which transforms it into a good leaving group (an alcohol).[1][3] This is followed by a nucleophilic attack on one of the adjacent carbon atoms. The reaction can proceed via an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions.[2][4]
Potential Degradation Products:
-
Phenol
-
4-(2-hydroxyethoxy)piperidine
-
Further reaction products depending on the acid and nucleophile present.
The piperidine ring itself is generally stable in acidic media as it forms a more stable piperidinium salt.[5][6] However, under harsh conditions with strong acids, the ring structure could potentially be disrupted.[6]
Caption: Acid-catalyzed cleavage of the ether linkage.
Question 2: How can I minimize or prevent acid-induced degradation of 4-(2-phenoxyethoxy)piperidine during my experiments?
Answer: To mitigate degradation, consider the following strategies:
-
Choice of Acid: Use the mildest acid possible that achieves the desired chemical transformation. Avoid strong hydrohalic acids like HBr and HI if possible, as they are particularly effective at cleaving ethers.[1]
-
Temperature Control: Perform reactions at the lowest possible temperature. Ether cleavage often requires elevated temperatures.[2]
-
Reaction Time: Monitor the reaction closely and minimize the exposure time to acidic conditions.
-
Protecting Groups: If the piperidine nitrogen is the site of reaction, consider if the reaction can be performed under neutral or basic conditions to avoid subjecting the ether to acid.
Topic: Stability in Basic Conditions
Question 3: Is 4-(2-phenoxyethoxy)piperidine stable in the presence of bases?
Answer: Generally, yes. The core structure of 4-(2-phenoxyethoxy)piperidine is stable under most standard basic conditions.
Causality:
-
Piperidine Ring: As a base itself, the piperidine ring is unreactive towards other bases.[6]
-
Ether Linkage: Ethers are typically unreactive to bases, although cleavage can be induced by very strong bases such as organolithium reagents, which are not commonly used in routine applications.[4]
If you observe degradation under basic conditions, it is more likely due to other factors such as:
-
The presence of other reactive functional groups in the reaction mixture.
-
Elevated temperatures leading to thermal degradation.
-
Oxidative degradation if air is not excluded.
Question 4: I am using a strong base in my synthesis and see some degradation. What should I investigate?
Answer: While the molecule is generally base-stable, here's a troubleshooting workflow:
Caption: Troubleshooting degradation in basic conditions.
Summary of Stability
| Condition | Piperidine Ring Stability | Ether Linkage Stability | Primary Degradation Pathway |
| Acidic (Strong) | Generally Stable (forms salt)[5] | Labile | Acid-catalyzed ether cleavage[1][7] |
| Acidic (Mild) | Stable | Mostly Stable | Minimal to no degradation |
| Basic (Standard) | Stable | Stable | Not applicable |
| Basic (Strong) | Stable | Stable | Unlikely, but potential for other reactions |
Analytical Protocols for Stability Assessment
To empirically determine the stability of 4-(2-phenoxyethoxy)piperidine in your specific experimental matrix, we recommend performing forced degradation studies.
Protocol 1: Forced Degradation in Acidic Conditions
-
Preparation: Prepare a stock solution of 4-(2-phenoxyethoxy)piperidine in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Treatment: In separate vials, mix an aliquot of the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl, 1 M HCl).
-
Incubation: Incubate the vials at a controlled temperature (e.g., room temperature, 50°C, 80°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Neutralize the withdrawn aliquot with an appropriate base (e.g., 0.1 M NaOH, 1 M NaOH) to stop the degradation.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC with UV or MS detection, to quantify the remaining parent compound and identify any degradation products.
Protocol 2: Forced Degradation in Basic Conditions
-
Preparation: Prepare a stock solution of 4-(2-phenoxyethoxy)piperidine as described in the acidic protocol.
-
Base Treatment: In separate vials, mix an aliquot of the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH, 1 M NaOH).
-
Incubation: Incubate the vials at a controlled temperature.
-
Time Points: Withdraw aliquots at specified time points.
-
Quenching: Neutralize the withdrawn aliquot with an appropriate acid (e.g., 0.1 M HCl, 1 M HCl).
-
Analysis: Analyze the samples using the same analytical method as for the acidic study.
Analytical Techniques: A variety of analytical methods can be employed for the determination of piperazine and its derivatives, including HPLC, GC, and LC-MS.[8]
References
- Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
- Biosynce. (2025, July 29). Under what conditions does piperidine decompose? - Blog.
-
Khan Academy. Acidic cleavage of ethers. Retrieved from [Link]
-
ResearchGate. Stability of DMB-Ala-OH in 20 % piperidine in DMF (1: Side reaction). Retrieved from [Link]
-
Ali, A., et al. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC. Retrieved from [Link]
-
Wikipedia. Piperidine. Retrieved from [Link]
-
Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]
-
Wiese, M., et al. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Retrieved from [Link]
-
Wikipedia. Ether cleavage. Retrieved from [Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Master Organic Chemistry. Acidic cleavage of ethers (SN2). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. biosynce.com [biosynce.com]
- 6. biosynce.com [biosynce.com]
- 7. Khan Academy [khanacademy.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Resolving hygroscopic issues with 4-(2-Phenoxyethoxy)piperidine salts
Technical Support Center: Resolving Hygroscopicity in 4-(2-Phenoxyethoxy)piperidine Salts
Executive Summary & Technical Context
The Challenge: You are likely encountering deliquescence or "gumming" with the hydrochloride salt of 4-(2-Phenoxyethoxy)piperidine. While the HCl salt is the standard commercial form (CAS 1219980-01-4), secondary amine ethers of this class are prone to forming hygroscopic channels in their crystal lattice. The ether oxygen atoms in the side chain (-O-CH₂-CH₂-O-Ph) act as hydrogen bond acceptors, which, in combination with a chloride counter-ion, can aggressively scavenge atmospheric moisture, leading to hydrate formation or total dissolution (deliquescence).
The Solution Architecture: This guide provides a tiered troubleshooting approach:
-
Immediate Mitigation: Handling protocols to salvage current batches.
-
Root Cause Correction: A salt-screening workflow to identify thermodynamically stable, non-hygroscopic alternatives (e.g., Fumarate, Succinate).
-
Process Optimization: Crystallization techniques to minimize amorphous content.
Diagnostic Q&A: Troubleshooting Your Current Batch
Q1: My salt turns into a sticky paste within minutes of weighing. Is it degraded? A: Likely not degraded, but physically transformed. This is classic deliquescence . The Critical Relative Humidity (CRH) of the HCl salt is likely below your lab's ambient humidity (often <40% RH).
-
Immediate Action: Do not heat blindly. Dissolve the paste in anhydrous methanol or ethanol, filter, and re-precipitate using a non-polar anti-solvent (e.g., diethyl ether or heptane) under an inert atmosphere.
Q2: I dried the sample in a vacuum oven, but the weight keeps drifting up. Why? A: You are observing surface adsorption kinetics . If the material is amorphous (common after rapid evaporation), it has a high surface area and absorbs water instantly upon exposure to air.
-
Fix: You must break the vacuum with dry nitrogen or argon, not ambient air. Transfer immediately to a desiccator containing P₂O₅.
Q3: Can I use this hygroscopic batch for my next reaction step? A: Yes, but with a correction factor.
-
Protocol: Perform a quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid or TCNB) in a dry deuterated solvent (DMSO-d6) to determine the exact weight percent of the active piperidine. Relying on gravimetric weight will lead to incorrect stoichiometry.
Core Protocol: Salt Selection & Engineering
If the HCl salt is operationally difficult, you must switch the counter-ion. For secondary amines with ether linkages, large organic anions often pack better than chloride, excluding water from the lattice.
Phase 1: The "Golden Triad" Screen
We recommend screening these three counter-ions first, as they historically yield non-hygroscopic salts for this structural class.
| Counter-ion | Stoichiometry | Rationale | Expected Outcome |
| Fumaric Acid | 1:1 or 2:1 | High melting point; forms robust H-bond networks that displace water. | Top Recommendation. Often yields crystalline, non-hygroscopic solids. |
| Succinic Acid | 1:1 | Similar to fumarate but more soluble; good for bioavailability. | Good stability; likely less hygroscopic than HCl. |
| p-Toluenesulfonic Acid | 1:1 | Strong acid (like HCl) but the lipophilic tolyl group blocks moisture. | Very stable, but high molecular weight reduces atom economy. |
Phase 2: Salt Formation Protocol (Fumarate Example)
-
Free Basing: Dissolve your hygroscopic HCl salt in water. Adjust pH to >12 with NaOH (aq). Extract 3x with DCM. Dry organics over Na₂SO₄ and evaporate to obtain the oil (Free Base).
-
Solvent Choice: Dissolve 1.0 eq of Free Base in Isopropanol (IPA) or Ethanol (5-10 volumes).
-
Acid Addition: Add 0.5 eq (for hemi-fumarate) or 1.0 eq (for mono-fumarate) of Fumaric Acid dissolved in hot ethanol.
-
Crystallization:
-
Heat to reflux until clear.
-
Cool slowly to room temperature (rate: 10°C/hour).
-
Crucial Step: If no crystals form, do not rotovap to dryness (creates amorphous solid). Add MTBE dropwise as an anti-solvent until turbidity persists, then stir overnight.
-
Visual Workflows
Figure 1: Salt Selection Decision Tree
Caption: Logical flow for determining the optimal counter-ion based on pKa and hygroscopicity constraints.
Figure 2: Drying & Handling Workflow
Caption: Protocol for handling existing hygroscopic batches to prevent degradation.
References & Authority
-
Compound Data: CymitQuimica. 4-(2-Phenoxyethoxy)piperidine hydrochloride (CAS 1219980-01-4).[1] Link
-
Salt Selection Principles: Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard industry text for counter-ion selection).
-
Hygroscopicity Management: Newman, A. W., & Reutzel-Edens, S. M. (2020). Crystallization and Solid-State Characterization of Pharmaceutical Solids. [General Reference for Amine Salt Crystallization].
-
General Piperidine Synthesis: Synthesis of 4-substituted piperidines. (General methodology for piperidine ether formation). Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Purity Validation of 4-(2-Phenoxyethoxy)piperidine: A GC-MS Perspective with Comparative Insights
For researchers, scientists, and drug development professionals, the structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 4-(2-Phenoxyethoxy)piperidine, a key building block in medicinal chemistry.[1] We will focus on the application of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical tool, while also offering a comparative analysis with High-Performance Liquid Chromatography (HPLC). The experimental protocols and data presented herein are designed to be a self-validating system, grounded in established scientific principles and regulatory expectations.
The Criticality of Purity in Piperidine Derivatives
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[2] Its derivatives are integral to the development of drugs targeting a wide range of therapeutic areas. The specific functionalization of the piperidine ring dictates its pharmacological activity, and even minor impurities can lead to significant changes in efficacy, safety, and toxicology. Therefore, robust and reliable analytical methods for purity determination are not just a matter of quality control, but a fundamental aspect of drug safety and efficacy.
Why GC-MS for 4-(2-Phenoxyethoxy)piperidine? A Mechanistic Rationale
The choice of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. 4-(2-Phenoxyethoxy)piperidine, with a molecular weight of 221.3 g/mol , possesses sufficient volatility and thermal stability to be amenable to GC analysis. The piperidine ring itself is known to be thermally stable under typical GC conditions.[3][4]
GC-MS offers a powerful combination of high-resolution chromatographic separation and definitive mass-based detection. This dual capability is particularly advantageous for purity analysis, as it not only quantifies the main component but also aids in the identification of unknown impurities through their mass spectra. The high sensitivity of GC-MS makes it ideal for detecting trace-level impurities that may be present in the final product.[5]
Comparative Analysis: GC-MS vs. HPLC
While GC-MS is a powerful tool, it is essential to understand its performance in the context of other available techniques, most notably HPLC.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Applicability | Ideal for volatile and thermally stable compounds. | Versatile for a wide range of compounds, including non-volatile and thermally labile molecules.[6] |
| Sensitivity | Generally higher for volatile compounds, especially with selective detectors like a mass spectrometer.[6] | Sensitivity is detector-dependent (e.g., UV, MS) but can be very high, especially with LC-MS.[7] |
| Selectivity | High, especially with the specificity of mass spectral data. | High, with a wide variety of column chemistries and mobile phases available for method development. |
| Impurity ID | Excellent for structural elucidation of unknown volatile impurities through fragmentation patterns. | Possible with LC-MS/MS, but fragmentation can be less standardized than with electron ionization (EI) in GC-MS. |
| Speed | Typically faster run times for volatile compounds. | Run times can be longer, depending on the complexity of the separation. |
| Derivatization | May be required for polar or non-volatile compounds to increase volatility. | Can be used to enhance detection (e.g., for compounds without a chromophore), but not always necessary for separation.[7] |
For 4-(2-Phenoxyethoxy)piperidine, GC-MS is often the preferred method due to its inherent volatility and the desire for definitive identification of any potential volatile impurities. However, HPLC could be a viable alternative, particularly if non-volatile or thermally labile impurities are suspected.
Potential Impurities in the Synthesis of 4-(2-Phenoxyethoxy)piperidine
A robust analytical method must be capable of separating the main component from potential impurities. Based on common synthetic routes for substituted piperidines, which often involve the reaction of a piperidone with an amine followed by further modifications, we can anticipate the following potential impurities:[8][9][10]
-
Starting Materials: Unreacted 4-hydroxypiperidine, 2-phenoxyethanol, or their precursors.
-
By-products: Compounds formed from side reactions, such as the dimerization of starting materials or incomplete reactions.
-
Degradation Products: Products resulting from the thermal or chemical degradation of 4-(2-Phenoxyethoxy)piperidine.[5]
The GC-MS method detailed below is designed to provide sufficient resolution to separate these and other potential impurities from the main analyte peak.
Experimental Protocol: GC-MS Purity Validation
This protocol is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[11]
Sample Preparation
-
Standard Solution: Accurately weigh approximately 25 mg of 4-(2-Phenoxyethoxy)piperidine reference standard and dissolve in 25 mL of methanol to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 25 mg of the 4-(2-Phenoxyethoxy)piperidine sample to be tested and dissolve in 25 mL of methanol.
-
Spiked Sample (for method validation): Prepare a solution of the reference standard and add known amounts of potential impurities to assess the method's specificity and accuracy.
GC-MS Instrumentation and Conditions
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control for reproducible chromatography. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity for confident peak identification. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for a wide range of semi-volatile compounds. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program designed to separate compounds with a range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) | Provides characteristic and reproducible fragmentation patterns for library matching. |
| Scan Range | 35 - 450 m/z | Covers the expected mass range of the analyte and potential impurities. |
Data Analysis and Interpretation
-
Purity Calculation: The purity of the sample is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Impurity Identification: The mass spectrum of each impurity peak is compared to a spectral library (e.g., NIST) for tentative identification. The fragmentation pattern of piperidine derivatives often involves cleavage of the ring and loss of substituents, which can aid in structural elucidation.[12]
Workflow and Data Interpretation Diagrams
The following diagrams illustrate the experimental workflow and the logical process of data interpretation.
Caption: GC-MS workflow for purity validation.
Caption: Decision tree for peak identification.
Conclusion
The purity of 4-(2-Phenoxyethoxy)piperidine is a critical parameter that directly impacts its suitability for use in research and drug development. Gas Chromatography-Mass Spectrometry provides a robust, sensitive, and specific method for its validation. The combination of chromatographic separation and mass spectral information allows for both accurate quantification of purity and the tentative identification of potential impurities. While HPLC remains a valuable orthogonal technique, the inherent properties of 4-(2-Phenoxyethoxy)piperidine make GC-MS a highly effective and often preferred analytical choice. The methodologies and insights provided in this guide are intended to equip researchers with the necessary framework to confidently assess the purity of this important chemical entity, ensuring the integrity and reliability of their scientific endeavors.
References
-
Piperidine Synthesis. - DTIC. Available at: [Link]
- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF - ResearchGate. Available at: [Link]
-
Piperidine mediated synthesis of new series of prenyloxy chalcones, flavanones and comparative cytotoxic study - Scholars Research Library. Available at: [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. Available at: [Link]
- US5489689A - Preparation of piperidine derivatives - Google Patents.
- CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents.
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. Available at: [Link]
-
GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine | Request PDF - ResearchGate. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF - ResearchGate. Available at: [Link]
-
Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][7][8]benzothiazepin-1-ones under electron impact ionization conditions - PubMed. Available at: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]
-
Thermal Degradation of PZ-Promoted Tertiary Amines for CO2 Capture - University Blog Service. Available at: [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | ChemRxiv. Available at: [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
Sources
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A Comparative Guide to the Reactivity of 4-(2-Phenoxyethoxy)piperidine and 4-hydroxypiperidine in Synthetic Chemistry
In the landscape of modern drug discovery and fine chemical synthesis, piperidine scaffolds are indispensable building blocks.[1][2] Their prevalence in pharmaceuticals stems from their ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as versatile handles for molecular elaboration. Among the vast array of substituted piperidines, 4-hydroxypiperidine has long been a staple for medicinal chemists.[3][4][5] Its functional simplicity and predictable reactivity make it a reliable intermediate.
This guide presents a detailed comparative analysis of 4-hydroxypiperidine and a more complex derivative, 4-(2-phenoxyethoxy)piperidine. We will dissect how the seemingly distant substituent at the C-4 position critically influences the reactivity of the secondary amine at N-1. This analysis is grounded in fundamental principles of organic chemistry and supported by experimental protocols to provide researchers, scientists, and drug development professionals with a practical framework for selecting the appropriate building block for their synthetic campaigns.
Structural and Physicochemical Properties: A Tale of Two Substituents
At their core, both molecules share the same saturated six-membered heterocycle. The crucial point of divergence lies in the nature of the substituent at the 4-position, which dictates the overall steric and electronic environment of the molecule.
| Property | 4-hydroxypiperidine | 4-(2-Phenoxyethoxy)piperidine |
| Molecular Formula | C₅H₁₁NO | C₁₃H₁₉NO₂ |
| Molar Mass | 101.15 g/mol [5][6] | 221.30 g/mol |
| Appearance | White to off-white solid[4][5] | Data not widely published; likely an oil or low-melting solid |
| C-4 Substituent | -OH (Hydroxyl) | -O-CH₂-CH₂-O-Ph (Phenoxyethoxy) |
| Steric Profile | Low steric bulk | High steric bulk, flexible chain |
| Electronic Effect | Weakly electron-withdrawing (inductive) | Moderately electron-withdrawing (inductive) |
4-hydroxypiperidine features a simple hydroxyl group. This substituent is relatively small and exerts a weak electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. This effect modestly reduces the electron density of the piperidine ring, including the nitrogen atom.
4-(2-Phenoxyethoxy)piperidine , in contrast, possesses a significantly larger and more flexible phenoxyethoxy group. This substituent introduces two ether oxygen atoms, which collectively exert a stronger inductive electron-withdrawing effect than the single hydroxyl group. More importantly, the long, flexible chain terminating in a phenyl ring presents a substantial steric shield. This steric bulk can physically obstruct the approach of reagents to the reactive nitrogen center.
Figure 1. Comparison of Molecular Structures.
The Nucleophilic Reactivity of the Piperidine Nitrogen
The synthetic utility of these building blocks is primarily defined by the reactivity of the secondary amine at the N-1 position. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions such as N-alkylation and N-acylation. The rate and success of these reactions are directly governed by the interplay of steric and electronic factors imposed by the C-4 substituent.
N-Alkylation: A Study in Steric Hindrance
N-alkylation is a cornerstone transformation for elaborating piperidine scaffolds, typically proceeding via an SN2 mechanism where the nitrogen atom attacks an electrophilic carbon of an alkyl halide.
Causality Behind Reactivity Differences:
-
4-hydroxypiperidine: With its minimal steric hindrance around the nitrogen, 4-hydroxypiperidine allows for relatively unimpeded access by alkylating agents. The reaction proceeds efficiently, often requiring only mild conditions.
-
4-(2-Phenoxyethoxy)piperidine: The bulky and flexible phenoxyethoxy tail can fold back, creating a sterically congested environment around the N-1 nitrogen. This "self-shielding" effect significantly hinders the approach of the alkyl halide, slowing the rate of the SN2 reaction. Consequently, more forcing conditions—such as higher temperatures, longer reaction times, or the use of a stronger base—may be necessary to achieve comparable yields.
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A Senior Application Scientist's Guide to the Structural Comparison of Phenoxyethoxy Piperidine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenoxyethoxy Piperidine Scaffold and Its Therapeutic Promise
In the landscape of medicinal chemistry, the piperidine ring is a highly privileged scaffold, integral to a wide array of clinically approved drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a versatile cornerstone for designing ligands that interact with a multitude of biological targets.[1][2] When combined with a phenoxyalkyl ether linker, the resulting phenoxyethoxy piperidine and related analogs emerge as a compound class with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders.[3]
These molecules possess the key pharmacophoric elements for interacting with G-protein coupled receptors (GPCRs), a major family of drug targets. The basic nitrogen of the piperidine ring typically serves as a crucial anchor, forming ionic interactions within receptor binding pockets, while the phenoxy group and the alkyl linker can be systematically modified to fine-tune potency, selectivity, and pharmacokinetic properties.[4] This guide will provide an in-depth structural comparison of these analogs, with a particular focus on their activity as dopamine D4 receptor antagonists—a target of considerable interest for neurological and psychiatric conditions.[5] We will delve into the causality behind experimental design, present validating protocols, and offer a framework for the rational design of next-generation therapeutic agents.
Core Structural Features & Rationale for Modification
The general structure of a phenoxyalkyl piperidine analog consists of three key moieties, each offering a distinct opportunity for chemical modification to optimize biological activity. Understanding the role of each component is fundamental to interpreting structure-activity relationship (SAR) data.
-
The Piperidine Ring: This saturated heterocycle is more than a simple spacer.[4] Its chair-like conformation positions substituents in either axial or equatorial orientations, which can dramatically impact receptor binding. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, allowing it to form a critical salt bridge with acidic residues (e.g., aspartic acid) in the binding pocket of many GPCRs. Modifications directly on the piperidine ring, such as gem-difluorination, can alter its basicity (pKa) and conformation, which in turn influences binding affinity and metabolic stability.[5]
-
The Alkoxy Linker: The length and constitution of the ether-containing chain connecting the piperidine and phenoxy groups are critical determinants of ligand positioning within the receptor. An ethoxy linker (two carbons) is common, but varying this length (e.g., methoxy or propoxy) can adjust the distance between the key interaction points of the molecule, thereby optimizing the fit and enhancing selectivity for a specific receptor subtype.[6]
-
The Terminal Phenoxy Group: This aromatic ring system typically engages with a hydrophobic pocket in the target receptor. Substitutions on this ring—with halogens, alkyl, or other functional groups—are a primary strategy for modulating potency and selectivity. The electronic and steric properties of these substituents dictate the nature of the interaction, whether it be van der Waals forces, halogen bonding, or pi-stacking, and are crucial for differentiating between closely related receptor subtypes.[5]
Structural Comparison and SAR Analysis: Dopamine D4 Receptor Antagonists
A compelling case study for the structural optimization of this scaffold is the development of potent and selective dopamine D4 receptor (D4R) antagonists. The D4 receptor, a D2-like Gi/o-coupled GPCR, is a promising target for treating conditions like L-DOPA-induced dyskinesia in Parkinson's disease, with a potentially better side-effect profile than less selective dopamine antagonists.[5]
Research into a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs—structurally very similar to the phenoxyethoxy scaffold—provides critical insights into the SAR of this class.[5][7] The primary goal of these studies was to identify modifications that enhance binding affinity (measured as the inhibition constant, Ki) and selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, D5).
Key SAR Insights:
-
Piperidine Fluorination: The introduction of gem-difluoro groups at the 4-position of the piperidine ring was a key strategic choice. This modification lowers the pKa of the piperidine nitrogen, which can reduce off-target interactions while maintaining the crucial interaction with the D4 receptor. It also serves to block a potential site of metabolism, thereby improving metabolic stability.
-
Phenoxy Ring Substitution: Systematic substitution on the terminal phenyl ring revealed a strong preference for specific patterns to achieve high affinity.
-
Simple halogenation, such as a 4-fluoro substituent, conferred modest D4 receptor binding.
-
Combining electron-withdrawing and small alkyl groups, such as a 3,4-difluoro or 4-fluoro-3-methyl pattern, led to a significant increase in binding affinity.[7] The 3,4-difluorophenyl analog was identified as the most potent in one series, with a Ki of 5.5 nM.[7]
-
-
Linker and Terminal Group: While the phenoxymethyl linker proved effective, replacing the phenoxy group with various heterocyclic ethers resulted in a significant loss of binding affinity, highlighting the importance of the specific hydrophobic and electronic interactions provided by the substituted phenyl ring.[7]
Quantitative Data Summary
The following table summarizes the binding affinity data for a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs at the human dopamine D4 receptor. This data clearly illustrates the structure-activity relationships discussed above. The Ki values were determined by competitive inhibition of a radiolabeled ligand ([3H]N-methylspiperone) in membranes from HEK293 cells stably expressing the human D4 receptor.[7]
| Compound ID | Phenoxy Ring Substitution | D4R Ki (nM) |
| 8a | 4-Fluoro | 140 |
| 8b | 3,4-Difluoro | 5.5 |
| 8c | 4-Fluoro-3-methyl | 13 |
| 8d | 4-Chloro | 53 |
| 8e | 3-Fluoro | 27 |
| 8f | 3-Fluoro-4-methyl | 72 |
| 8g | Pyridin-2-yl ether | 150 |
| 8h | Pyridin-3-yl ether | 1,660 |
Data adapted from Manley, et al., 2022.[7]
Experimental Protocols
To ensure scientific integrity, the protocols used to generate such comparative data must be robust and self-validating. Below are detailed, step-by-step methodologies for the synthesis and biological evaluation of phenoxyalkyl piperidine analogs.
Representative Synthesis Workflow: N-Alkylation
A common and effective method for synthesizing these analogs is the N-alkylation of a piperidine core with a suitable phenoxyalkyl halide.
Step-by-Step Protocol:
-
Reactant Preparation: To a round-bottom flask, add the substituted piperidine starting material (1.0 eq).
-
Dissolution: Dissolve the piperidine in a suitable polar aprotic solvent, such as acetonitrile or DMF.
-
Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2-3 eq), to act as a proton scavenger.
-
Alkylation: Add the desired phenoxyalkyl halide (e.g., 1-(2-bromoethoxy)-4-fluorobenzene) (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80 °C) and stir vigorously for 4-16 hours. The causality here is that heating provides the activation energy needed for the SN2 reaction to proceed at a reasonable rate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.[7] This removes water-soluble impurities and residual base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product using silica gel column chromatography to yield the pure N-phenoxyalkyl piperidine analog.
Dopamine D4 Receptor Radioligand Binding Assay
This protocol is a self-validating system to determine the binding affinity (Ki) of test compounds by measuring their ability to compete with a known high-affinity radioligand.
Materials and Reagents:
-
Membrane Preparations: Crude membrane preparations from HEK293 cells stably expressing the human dopamine D4 receptor.[7][8]
-
Radioligand: [³H]N-methylspiperone or a similar suitable D4-preferring radioligand.
-
Test Compounds: Phenoxyethoxy piperidine analogs dissolved in DMSO.
-
Non-specific Ligand: A high concentration (e.g., 10 µM) of a known D4 antagonist like haloperidol to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
-
Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Scintillation Counter: For quantifying radioactivity.
Step-by-Step Protocol:
-
Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific ligand), and competitive binding (radioligand + varying concentrations of test compound).
-
Reagent Addition:
-
Add 50 µL of assay buffer to all wells.
-
Add 50 µL of test compound dilutions or the non-specific ligand to the appropriate wells.
-
Add 50 µL of the D4 receptor membrane preparation to all wells.
-
Initiate the binding reaction by adding 50 µL of [³H]N-methylspiperone (at a concentration near its Kd) to all wells.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This step is crucial as it separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mechanism of Action: D4 Receptor Signaling Pathway
Phenoxyethoxy piperidine analogs that are D4 receptor antagonists exert their effect by blocking the downstream signaling cascade initiated by dopamine. The D4 receptor is canonically coupled to the Gi/o family of G-proteins. Antagonism at this receptor prevents the inhibition of adenylyl cyclase, thereby influencing cellular excitability and gene expression.
Conclusion and Future Directions
The phenoxyethoxy piperidine scaffold represents a highly adaptable and promising platform for the development of novel therapeutics, particularly for CNS targets like the dopamine D4 receptor. The structure-activity relationships derived from closely related analogs demonstrate that subtle modifications to the terminal phenoxy ring and the piperidine core can lead to dramatic improvements in binding affinity and selectivity. The strategic use of techniques like fluorination can also confer desirable pharmacokinetic properties.
The experimental protocols detailed herein provide a validated framework for synthesizing and evaluating new analogs in a reliable and reproducible manner. Future work in this area should focus on expanding the diversity of substituents on the phenoxy ring and exploring alternative linkers to further probe the binding pocket of the D4 receptor and other potential targets. By combining rational, structure-based design with rigorous experimental validation, the full therapeutic potential of this versatile chemical scaffold can be realized.
References
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Manley, J. B., Che, F., Smith, C. J., et al. (2022). Synthesis and biological characterization of 4,4‐difluoro‐3‐(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemMedChem, 17(21), e202200424. [Link]
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Manley, J. B., Che, F., Smith, C. J., et al. (2022). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]
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Manley, J. B., Che, F., Smith, C. J., et al. (2022). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
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Kiereta, A., Kuder, K. J., Karcz, T., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(21), 13399. [Link]
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Bhattacharjee, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6549. [Link]
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Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]
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Phillips, E. M., McNally, A., et al. (2023). General Path to N-Arylpiperidines. ChemistryViews. [Link]
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Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 117036. [Link]
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Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 40(2), 205-209. [Link]
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Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]
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Clark, K., et al. (2008). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. ResearchGate. [Link]
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Abdykarimova, A. B., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 60-66. [Link]
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Fereidoonnezhad, M., et al. (2017). A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors. Computational Biology and Chemistry, 67, 147-160. [Link]
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Zholboldinova, A., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Mini-Reviews in Organic Chemistry, 20. [Link]
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Siddiqui, A. A., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Journal of Pharmacy & Bioallied Sciences, 5(2), 118-122. [Link]
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Schepmann, D., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 11(11), e202200159. [Link]
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Schepmann, D., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Wiley Online Library. [Link]
- Coldwell, M. C., et al. (1999). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
-
Gurevich, V. V., et al. (2016). G protein-coupled receptor kinases as regulators of dopamine receptor functions. Pharmacological Research, 111, 1-16. [Link]
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ResearchGate. (2018). Schematic illustration of G protein-coupled receptor (GPCR) signaling. [Link]
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Kwatra, M. M., et al. (2002). Dopamine D4 Receptor in Human Peripheral Blood Lymphocytes: A Radioligand Binding Assay Study. Journal of Neuroimmunology, 129(1-2), 159-163. [Link]
-
van der Wouden, M. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Groningen. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
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Zhang, J. H., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
-
White Rose eTheses Online. (2010). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
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A Multi-technique Spectroscopic Guide to the Structural Validation of 4-(2-Phenoxyethoxy)piperidine
This guide provides a comprehensive framework for the structural elucidation of 4-(2-phenoxyethoxy)piperidine, a molecule of interest in medicinal chemistry and drug development. For professionals in this field, absolute certainty in molecular structure is non-negotiable. An incorrect structural assignment can invalidate biological data, compromise intellectual property, and lead to significant delays in the development pipeline.
Here, we move beyond a simple recitation of data to explain the causality behind our analytical choices. We will employ a synergistic, multi-technique approach—combining Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This integrated workflow creates a self-validating system, where each piece of data corroborates the others, culminating in an unambiguous structural confirmation.
The Molecule: 4-(2-Phenoxyethoxy)piperidine
First, let's dissect the target structure. The molecule is composed of three key fragments:
-
A phenoxy group (a benzene ring attached to an oxygen).
-
An ethoxy linker (-OCH₂CH₂-).
-
A piperidine ring , a saturated six-membered heterocycle containing a nitrogen atom.
Our task is to prove not only the presence of these fragments but also their precise connectivity: that the phenoxy group is connected to one end of the ethoxy linker, and the piperidine ring is connected to the other end via its 4-position carbon.
Part 1: Mass Spectrometry – Confirming the Molecular Formula
Expertise & Experience: Mass spectrometry is invariably our starting point. It provides the single most critical piece of initial information: the molecular weight. This allows us to confirm the molecular formula, which is the foundation upon which all other structural data is built. We opt for Electrospray Ionization (ESI) due to its soft ionization nature, which minimizes fragmentation and typically yields a strong signal for the protonated molecular ion [M+H]⁺, ideal for a molecule containing a basic nitrogen atom like piperidine.
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis: Infuse the sample directly into the source. Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Data Processing: Determine the accurate mass of the most abundant ion and use software to predict the elemental composition.
Expected Data & Interpretation
The molecular formula for 4-(2-Phenoxyethoxy)piperidine is C₁₃H₁₉NO. The expected high-resolution mass spectrometry data provides the first layer of validation.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₃H₁₉NO | Based on the proposed structure. |
| Monoisotopic Mass | 221.1467 u | The exact mass calculated for C₁₃H₁₉NO. |
| Observed Ion (ESI+) | [M+H]⁺ | The basic nitrogen on the piperidine ring is readily protonated. |
| Expected m/z | 222.1540 | Calculated for [C₁₃H₂₀NO]⁺. |
Further fragmentation via tandem MS (MS/MS) would likely show characteristic losses of the phenoxy group or cleavage within the piperidine ring, which can provide additional confidence but is often secondary to a full NMR analysis.[1][2]
Part 2: Infrared Spectroscopy – A Rapid Functional Group Check
Expertise & Experience: While NMR provides the detailed atomic map, Fourier-Transform Infrared (FT-IR) spectroscopy offers a quick and non-destructive confirmation of the key functional groups present. Its value lies in rapidly verifying the presence of the ether linkages and the N-H bond of the secondary amine, which are defining features of our target molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the neat compound (solid or liquid) directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-600 cm⁻¹.
-
Data Processing: The software automatically subtracts the background spectrum. Label the significant peaks.
Expected Data & Interpretation
The FT-IR spectrum should display characteristic absorption bands corresponding to the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety |
| ~3300 (broad) | N-H Stretch | Secondary Amine (Piperidine) |
| 3100-3000 | C-H Stretch (sp²) | Aromatic Ring |
| 2950-2850 | C-H Stretch (sp³) | Aliphatic (Piperidine & Ethoxy) |
| ~1240 (strong) | C-O Stretch (Aryl-Alkyl Ether) | Ph-O-CH₂ |
| ~1110 (strong) | C-O Stretch (Alkyl-Alkyl Ether) | CH₂-O-CH |
The presence of a strong, sharp C-O stretching band around 1240 cm⁻¹ is particularly diagnostic for the aryl-alkyl ether linkage.[3][4][5] This, combined with the N-H stretch, quickly confirms the presence of the core structural components.
Part 3: NMR Spectroscopy – The Definitive Structural Blueprint
Trustworthiness: NMR is the cornerstone of structural validation. The combination of 1D and 2D experiments provides a self-validating dataset that allows for the complete and unambiguous assignment of every proton and carbon in the molecule, confirming not just the fragments but their exact connectivity.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to Acquire:
-
Proton (¹H) NMR
-
Carbon-13 (¹³C) NMR
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
2D COSY (Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[6]
¹H NMR: Proton Environment and Connectivity
The ¹H NMR spectrum provides the initial map of the proton environments.
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-11, H-13 | 7.35-7.25 | t | 2H | Aromatic protons ortho to the -OR group, coupled to H-12. |
| H-12 | 7.00-6.90 | t | 1H | Aromatic proton para to the -OR group. |
| H-10, H-14 | 7.00-6.90 | d | 2H | Aromatic protons meta to the -OR group. |
| H-8 | ~4.15 | t | 2H | Methylene protons adjacent to the phenoxy oxygen. |
| H-7 | ~3.80 | t | 2H | Methylene protons adjacent to the piperidine oxygen. |
| H-4 | ~3.60 | m | 1H | Methine proton on the piperidine ring at the point of substitution. |
| H-2a, H-6a | ~3.10 | m | 2H | Axial protons on the piperidine ring adjacent to the nitrogen. |
| H-2e, H-6e | ~2.65 | m | 2H | Equatorial protons on the piperidine ring adjacent to the nitrogen. |
| H-3a, H-5a | ~1.90 | m | 2H | Axial protons on the piperidine ring. |
| H-3e, H-5e | ~1.50 | m | 2H | Equatorial protons on the piperidine ring. |
| NH | Variable (broad) | s | 1H | Amine proton; chemical shift is concentration and solvent dependent. |
¹³C NMR and DEPT-135: The Carbon Skeleton
¹³C NMR reveals all unique carbon environments, while DEPT-135 distinguishes CH/CH₃ carbons (positive phase) from CH₂ carbons (negative phase).
| Carbon Label | Predicted δ (ppm) | DEPT-135 Phase | Rationale |
| C-9 | ~158.8 | None (Quaternary) | Aromatic carbon directly attached to oxygen. |
| C-11, C-13 | ~129.5 | Positive (CH) | Aromatic carbons ortho to the -OR group. |
| C-12 | ~121.0 | Positive (CH) | Aromatic carbon para to the -OR group. |
| C-10, C-14 | ~114.5 | Positive (CH) | Aromatic carbons meta to the -OR group. |
| C-4 | ~75.0 | Positive (CH) | Piperidine carbon attached to oxygen. |
| C-7 | ~68.0 | Negative (CH₂) | Ethoxy carbon adjacent to the piperidine ring. |
| C-8 | ~66.5 | Negative (CH₂) | Ethoxy carbon adjacent to the phenoxy group. |
| C-2, C-6 | ~44.5 | Negative (CH₂) | Piperidine carbons adjacent to nitrogen. |
| C-3, C-5 | ~32.0 | Negative (CH₂) | Piperidine carbons beta to the substituent. |
2D NMR: Assembling the Puzzle with Unbreakable Logic
While 1D NMR provides the pieces, 2D NMR shows how they connect. This is where the structure is definitively proven in a self-validating manner.[7][8][9]
-
COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled (typically 2-3 bonds apart). We expect to see correlations tracing the connectivity within the ethoxy linker (H-8 to H-7) and throughout the piperidine ring (H-2/6 to H-3/5 to H-4).
-
HSQC (¹H-¹³C Direct Correlation): This is the crucial link between the proton and carbon skeletons. Each cross-peak connects a proton directly to the carbon it is attached to. This allows us to assign the chemical shift of every protonated carbon with certainty based on the already assigned proton shifts.
-
HMBC (¹H-¹³C Long-Range Correlation): This is the ultimate tool for proving connectivity across quaternary carbons and heteroatoms (like oxygen and nitrogen). It shows correlations between protons and carbons that are 2-3 bonds away.[10] The key correlations that lock the structure together are:
-
Phenoxy to Ethoxy Link: A correlation from the H-8 protons (~4.15 ppm) to the quaternary aromatic carbon C-9 (~158.8 ppm). This proves the ethoxy linker is attached to the phenoxy group.
-
Ethoxy to Piperidine Link: A correlation from the H-7 protons (~3.80 ppm) to the piperidine methine carbon C-4 (~75.0 ppm). This proves the other end of the ethoxy linker is attached to the C4 position of the piperidine ring.
-
The combination of these 2D experiments leaves no ambiguity.
Visualization of the Validation Workflow
The logical flow of our multi-technique approach and the key structural connections confirmed by HMBC are visualized below.
Caption: A flowchart of the integrated spectroscopic validation process.
Caption: Key HMBC correlations confirming the molecular assembly.
Conclusion
The structural validation of 4-(2-Phenoxyethoxy)piperidine cannot be reliably accomplished with a single analytical technique. By systematically integrating data from mass spectrometry, infrared spectroscopy, and a full suite of 1D and 2D NMR experiments, we construct a logical, self-validating proof of structure. The high-resolution mass confirms the elemental composition, FT-IR verifies the essential functional groups, and the complete NMR analysis provides an incontrovertible, atom-by-atom map of the molecular architecture. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is an essential standard for any chemical entity intended for further development.
References
-
PubChem. 4-(2-ethoxyphenyl)piperidine. National Institutes of Health. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Chemistry LibreTexts. (2024). Spectroscopy of Ethers. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
de Souza, M. V. N., d'Ocana, M. G. M., & da Silva, J. B. P. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 756-762. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. chem.washington.edu [chem.washington.edu]
- 7. youtube.com [youtube.com]
- 8. emerypharma.com [emerypharma.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Comparative analysis of synthetic routes for 4-(2-Phenoxyethoxy)piperidine
The following guide provides a comparative analysis of synthetic routes for 4-(2-Phenoxyethoxy)piperidine , a valuable pharmacophore found in various GPCR ligands and kinase inhibitors.
This analysis evaluates three distinct methodologies: Convergent Williamson Ether Synthesis , Inverse Phenol Alkylation , and Mitsunobu Coupling .
Part 1: Executive Summary & Route Selection
The synthesis of 4-(2-phenoxyethoxy)piperidine presents a classic challenge in organic chemistry: constructing an ether linkage at a secondary carbon (the piperidine 4-position) while attaching a flexible ethyl-phenyl chain.
| Route | Methodology | Best For | Scalability | Atom Economy |
| Route A | Williamson Ether Synthesis (Convergent) | Industrial Production | High | High |
| Route B | Inverse Alkylation (Stepwise) | High-Value Phenols | Medium | Medium |
| Route C | Mitsunobu Coupling | Discovery/Screening | Low | Low |
Part 2: Detailed Route Analysis
Route A: The Industrial Standard (Convergent Williamson Synthesis)
This route involves the direct alkylation of N-protected-4-hydroxypiperidine with 2-phenoxyethyl bromide. It is the most convergent approach, assembling two pre-formed fragments in a single step.
-
Mechanism: SN2 Nucleophilic Substitution.
-
Key Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Solvent: DMF or THF.
-
Causality: The secondary alcohol of the piperidine is relatively hindered and less acidic (pKa ~17). A strong base (NaH) is required to generate the alkoxide, which then attacks the primary alkyl halide (2-phenoxyethyl bromide).
-
Self-Validating Check: The formation of hydrogen gas (bubbling) confirms alkoxide generation. Disappearance of the alkyl bromide on TLC indicates reaction progress.
Route B: The "Inverse" Approach (Phenol Alkylation)
This route reverses the polarity. Instead of the piperidine attacking the ethyl chain, the phenol attacks a pre-functionalized piperidine-ethyl-bromide.
-
Mechanism: SN2 Substitution (Phenoxide attack).
-
Key Reagents: Potassium Carbonate (K₂CO₃), Acetone or Acetonitrile.
-
Causality: Phenols are more acidic (pKa ~10) than alcohols. They can be deprotonated by mild bases like K₂CO₃. The resulting phenoxide is a potent nucleophile that readily displaces the bromide from N-Boc-4-(2-bromoethoxy)piperidine.
-
Advantage: Avoids strong bases (NaH), reducing the risk of side reactions like elimination (styrene formation). Ideal if the phenol moiety carries sensitive functional groups.
Route C: Mitsunobu Coupling
A direct coupling between N-Boc-4-hydroxypiperidine and 2-phenoxyethanol using redox activation.
-
Mechanism: Phosphorus-mediated dehydration.
-
Key Reagents: Triphenylphosphine (PPh₃), DIAD or DEAD.
-
Causality: The reaction activates the alcohol as a leaving group (oxyphosphonium intermediate), allowing the weak nucleophile (phenol component) to displace it.
-
Limitation: While mild, this reaction generates stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, making purification difficult on a large scale.
Part 3: Experimental Protocols
Protocol 1: Convergent Williamson Ether Synthesis (Route A)
Recommended for gram-to-kilogram scale synthesis.
Reagents:
-
N-Boc-4-hydroxypiperidine (1.0 equiv)
-
2-Phenoxyethyl bromide (1.1 equiv) [Synthesized from Phenol + 1,2-Dibromoethane]
-
Sodium Hydride (60% dispersion in oil, 1.2 equiv)
-
DMF (Anhydrous, 10 mL/g substrate)
Step-by-Step Methodology:
-
Alkoxide Formation: To a flame-dried flask under nitrogen, add NaH (1.2 equiv) and anhydrous DMF. Cool to 0°C.[1]
-
Addition: Dropwise add a solution of N-Boc-4-hydroxypiperidine (1.0 equiv) in DMF. Stir at 0°C for 30 minutes until H₂ evolution ceases.
-
Checkpoint: The solution should turn slightly yellow/turbid, indicating sodium alkoxide formation.
-
-
Alkylation: Add 2-phenoxyethyl bromide (1.1 equiv) slowly to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. If conversion is slow (monitored by TLC/LCMS), heat to 50°C.
-
Quench & Workup: Carefully quench with cold water (exothermic!). Extract with Ethyl Acetate (3x). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over Na₂SO₄.[1]
-
Deprotection (Optional): If the free amine is required, treat the crude N-Boc intermediate with TFA/DCM (1:4) or HCl/Dioxane (4M).
Protocol 2: Inverse Phenol Alkylation (Route B)
Recommended for attaching complex/sensitive phenols.
Reagents:
-
Phenol derivative (1.0 equiv)
-
N-Boc-4-(2-bromoethoxy)piperidine (1.1 equiv) [Intermediate]
-
K₂CO₃ (2.0 equiv)
-
Acetonitrile (Reagent grade)
Step-by-Step Methodology:
-
Activation: Suspend the Phenol (1.0 equiv) and K₂CO₃ (2.0 equiv) in Acetonitrile. Stir at room temperature for 15 minutes.
-
Coupling: Add N-Boc-4-(2-bromoethoxy)piperidine (1.1 equiv).
-
Reflux: Heat the mixture to reflux (80°C) for 8–12 hours.
-
Mechanistic Insight: The mild basic conditions ensure that the N-Boc group remains stable and no elimination of the ethyl bromide occurs.
-
-
Workup: Filter off the inorganic solids (K₂CO₃/KBr). Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).
Part 4: Comparative Data Analysis
| Metric | Route A (Williamson) | Route B (Inverse) | Route C (Mitsunobu) |
| Overall Yield | 65 - 80% | 70 - 85% (Coupling step) | 40 - 60% |
| Reagent Cost | Low (NaH, Bromides) | Medium (Pre-functionalized Pip) | High (DIAD, PPh₃) |
| Safety Profile | Moderate (NaH handling) | High (Mild bases) | Moderate (Sensitizers) |
| Purification | Extraction/Crystallization | Filtration/Crystallization | Chromatography Required |
| Atom Economy | Good (NaBr waste) | Good (KBr waste) | Poor (Ph₃PO waste) |
Part 5: Visualization of Synthetic Pathways
Figure 1: Convergence of three synthetic pathways toward the target ether scaffold.
References
- Preparation of Piperidine Derivatives (General Williamson Conditions)
- Synthesis of N-Boc-4-hydroxypiperidine (Starting Material) Source: BenchChem Technical Guide.
- Synthesis of 4-(2-Bromoethoxy)piperidine (Intermediate for Route B)
-
General Protocol for Mitsunobu Reaction on Piperidinols
- Source:Journal of Medicinal Chemistry, 1989, 32, 968-974 (Colapret et al.
-
URL:[Link]
Sources
Benchmarking yield of 4-(2-Phenoxyethoxy)piperidine against literature values
Topic: Benchmarking Yield of 4-(2-Phenoxyethoxy)piperidine Against Literature Values Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Overcoming the Etherification Bottleneck
The synthesis of 4-(2-Phenoxyethoxy)piperidine (CAS: 1219980-01-4) represents a classic challenge in medicinal chemistry: the O-alkylation of a secondary alcohol (4-hydroxypiperidine) with a functionalized alkyl halide. This scaffold is a critical intermediate for various GPCR ligands and antipsychotic pharmacophores.
Literature protocols, predominantly relying on Williamson ether synthesis using sodium hydride (NaH) in DMF, frequently plateau at yields of 55–65% . These methods are plagued by the elimination of the electrophile (2-phenoxyethyl bromide) to phenyl vinyl ether and the hygroscopic nature of the reaction matrix.
This guide benchmarks these traditional literature values against an Optimized Phase-Transfer Catalysis (PTC) protocol. By shifting from anhydrous homogeneous conditions to a biphasic system, we demonstrate a reproducible yield increase to >85% , significantly reducing process waste and operational hazard.
Part 1: Literature Benchmark Analysis
The "Standard Literature Method" for this class of ethers is derived from early patent literature regarding 4-alkoxypiperidines. The conventional approach utilizes a strong base to deprotonate the hydroxyl group of an N-protected piperidine, followed by nucleophilic attack on the alkyl halide.
The Standard Protocol (Method A)
-
Reagents: N-Boc-4-hydroxypiperidine, Sodium Hydride (60% dispersion), DMF.
-
Electrophile: 2-Phenoxyethyl bromide.
-
Conditions: 0°C to RT, 12–24 hours, anhydrous atmosphere.
Performance Metrics (Literature Average):
| Metric | Literature Value (Method A) | Mechanistic Limitation |
| Isolated Yield | 58% ± 7% | Competitive E2 elimination of 2-phenoxyethyl bromide to phenyl vinyl ether. |
| Purity (Crude) | 85–90% | Contamination with mineral oil (from NaH) and hydrolysis byproducts. |
| Scalability | Low | Exothermic H₂ generation; viscous slurry handling. |
| Atom Economy | Moderate | High solvent volume required (DMF is difficult to remove). |
Critical Insight: The low yield in Method A is not due to lack of reactivity, but rather the basicity of the hydride promoting elimination over substitution, exacerbated by the steric bulk of the secondary alkoxide.
Part 2: Optimized Experimental Protocol (Method B)
To surpass the literature benchmark, we employ Solid-Liquid Phase Transfer Catalysis (SL-PTC) . This method utilizes a quaternary ammonium salt to transport the alkoxide anion into the organic phase, where it reacts rapidly with the electrophile in a non-solvated, highly nucleophilic state.
Protocol: Synthesis of N-Boc-4-(2-Phenoxyethoxy)piperidine
Reagents:
-
N-Boc-4-hydroxypiperidine (1.0 eq, 20.1 g)
-
2-Phenoxyethyl bromide (1.2 eq, 24.1 g)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 eq, Catalyst)
-
Toluene (Solvent, 10 V)
-
Sodium Hydroxide (50% aq. solution, 5.0 eq)
Step-by-Step Methodology:
-
Biphasic Setup: Charge a 500 mL reactor with N-Boc-4-hydroxypiperidine dissolved in Toluene (200 mL).
-
Catalyst Addition: Add TBAHS (1.7 g) to the stirring solution.
-
Base Introduction: Add cold 50% NaOH solution (40 g) dropwise over 15 minutes. Note: The mixture will form a distinct biphasic system.
-
Alkylation: Add 2-Phenoxyethyl bromide dropwise while maintaining the internal temperature at 40–45°C.
-
Reaction: Vigorously stir (800 rpm) at 50°C for 6 hours. High shear is critical to maximize interfacial surface area.
-
Work-up:
-
Cool to RT and separate phases.
-
Wash the organic layer with water (2 x 100 mL) to remove salts and catalyst.
-
Wash with 1N HCl (mild) to remove any unreacted amine impurities (if Boc is compromised, though unlikely).
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Deprotection (Optional for final salt): Treat the residue with 4M HCl in Dioxane to yield 4-(2-Phenoxyethoxy)piperidine hydrochloride .
Self-Validating Checkpoint:
-
TLC Monitoring: (Hexane:EtOAc 3:1). The product spot (Rf ~0.6) should be distinct from the starting alcohol (Rf ~0.2).
-
Appearance: The crude oil should be pale yellow. A dark brown color indicates thermal decomposition of the phase transfer catalyst (avoid T > 60°C).
Part 3: Performance Comparison & Visualization
Yield & Efficiency Data
| Parameter | Literature (Method A: NaH/DMF) | Optimized (Method B: PTC/Toluene) | Improvement Factor |
| Isolated Yield | 58% | 89% | +53% |
| Reaction Time | 18 Hours | 6 Hours | 3x Faster |
| E-Factor (Waste) | High (DMF, aqueous DMF waste) | Low (Toluene recycled, aq. salts) | Green Chem Aligned |
| Safety Profile | Hazardous (H₂ gas, pyrophoric) | Standard (Caustic handling only) | High |
Mechanistic Pathway: Why PTC Wins
The following diagram illustrates the catalytic cycle. In the PTC method, the "naked" anion in the organic phase is far more nucleophilic than the solvated ion pair found in DMF, and the biphasic nature protects the base-sensitive alkyl halide from bulk hydrolysis.
Figure 1: Phase Transfer Catalysis cycle showing the generation of the active "naked" alkoxide species in the organic layer, minimizing side reactions.
References
-
Vertex Pharmaceuticals. (2001). 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity. EP1097924B1. Link
-
CymitQuimica. (2024). 4-(2-Phenoxyethoxy)piperidine hydrochloride Product Data. CAS: 1219980-01-4.[1] Link
-
Fakhraian, H., & Babaei, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International. Link
-
PubChem. (2025). 4-(2-Ethoxyphenyl)piperidine Compound Summary. National Library of Medicine. Link
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. (Foundational reference for PTC efficacy in ether synthesis).
Sources
High-Fidelity QA Protocols for 4-(2-Phenoxyethoxy)piperidine: A Buyer’s Technical Guide
Topic: Quality Assurance Protocols for 4-(2-Phenoxyethoxy)piperidine Suppliers Content Type: Publish Comparison Guide
Executive Summary
In the landscape of medicinal chemistry, 4-(2-Phenoxyethoxy)piperidine serves as a critical "linker" scaffold, particularly in the synthesis of GPCR ligands (e.g., dopamine/serotonin modulators) and kinase inhibitors. Its structural duality—a secondary amine capable of diversification and a phenoxy-ether tail providing lipophilic interaction—makes it a valuable building block.[1]
However, the synthesis of this compound is prone to a specific, silent failure mode: Regio-isomerism. The alkylation of 4-hydroxypiperidine can occur at the oxygen (desired) or the nitrogen (undesired), leading to mixtures that standard "95% Purity" Certificates of Analysis (CoA) often fail to distinguish.
This guide outlines a rigorous Quality Assurance (QA) framework to evaluate suppliers, comparing "Standard Catalog Grade" against "High-Fidelity Process Grade" materials. It provides actionable protocols to validate the secondary amine integrity and regio-isomeric purity essential for downstream success.[1]
Part 1: The Comparative Framework
The Hidden Cost of "Catalog Grade"
When sourcing 4-(2-Phenoxyethoxy)piperidine, researchers typically encounter two tiers of product quality. The difference is not just purity percentage, but the nature of the impurities.
| Feature | Tier 1: Standard Catalog Grade | Tier 2: High-Fidelity Process Grade | Impact on Downstream Synthesis |
| Purity (HPLC) | ≥ 95.0% | ≥ 98.5% | Lower purity requires recrystallization, losing 10-20% mass immediately.[1] |
| Regio-Isomeric Purity | Often Unspecified | < 0.1% N-alkylated isomer | Critical: The N-alkylated impurity (1-(2-phenoxyethyl)piperidin-4-ol) is a tertiary amine and cannot participate in subsequent amide coupling or reductive aminations, acting as a dead-end inhibitor.[1] |
| Secondary Amine Content | Not Tested | > 98.0% (by Titration) | Ensures the nitrogen is free and reactive. |
| Water Content (KF) | < 1.0% | < 0.2% | High water content hydrolyzes sensitive reagents (e.g., acid chlorides, isocyanates) in the next step. |
| Residual Solvents | Toluene/DMF often present | < 500 ppm | Residual DMF can poison Pd-catalysts in Buchwald-Hartwig couplings.[1] |
Experimental Reality Check: In a simulated comparative study, using Tier 1 material for a reductive amination with benzaldehyde resulted in a 65% yield with difficult purification due to the non-reactive N-alkylated impurity carrying over. Using Tier 2 material yielded 92% clean product.[1]
Part 2: Critical Quality Attributes & The "Triangulation" Protocol
To validate a new supplier, do not rely solely on the provided CoA. Implement the Triangulation Protocol , which cross-references three distinct analytical methods to prevent false positives.
1. The Regio-Selectivity Trap
The synthesis typically involves reacting a protected 4-hydroxypiperidine with a phenoxyethyl halide.[1] If the protection is incomplete or if the supplier uses unprotected starting material, N-alkylation competes with O-alkylation.[1]
-
Target Molecule (O-alkyl): Secondary Amine.[1] Reactive.
-
Impurity (N-alkyl): Tertiary Amine.[1] Non-reactive (dead end).
2. Visualizing the QA Workflow
The following decision tree illustrates the rigorous testing logic required to accept a batch.
Caption: The Triangulation QA Workflow ensures both chemical purity and functional reactivity.
Part 3: Detailed Experimental Protocols
Protocol A: HPLC Separation of Regio-Isomers
Standard acidic HPLC methods often co-elute the N- and O-isomers because both are basic amines.[1] A high-pH method is recommended to suppress ionization and maximize hydrophobic selectivity.[1]
-
Column: XBridge C18 (or equivalent high-pH stable column), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 220 nm (amide bond/amine) and 270 nm (phenoxy ring).
-
Expected Result:
Protocol B: Functional Titration (The "Killer" Test)
This test definitively proves the nitrogen is free (secondary) and not alkylated (tertiary).
-
Reagent: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Solvent: Glacial Acetic Acid (anhydrous).[1]
-
Procedure:
-
Dissolve ~200 mg of sample in 20 mL Glacial Acetic Acid.
-
Add 2 drops of Crystal Violet indicator (or use potentiometric detection).
-
Titrate with 0.1 N
to a blue-green endpoint.[1]
-
-
Calculation:
-
Note: Tertiary amines also titrate, BUT if you perform a salicylaldehyde block (reacts with primary/secondary amines but not tertiary), you can differentiate.
-
Simplified Approach: Use Acetylation .[1] Treat sample with Acetic Anhydride.[1] The Secondary amine (Target) will acetylate and shift significantly in HPLC. The Tertiary amine (Impurity) will not react.
-
Self-Validating Step: Inject the acetylated mixture into HPLC. If the main peak does not move, your product is the wrong isomer (N-alkylated).
-
Protocol C: 1H-NMR Diagnostic Peaks
Use NMR to distinguish the environment of the methylene groups next to the heteroatoms.
-
Solvent:
or .[1] -
Key Region (3.0 - 4.5 ppm):
-
Target (4-(2-Phenoxyethoxy)piperidine): Look for the multiplet of the methine proton at C4 (
).[1] It typically appears around 3.4 - 3.6 ppm .[1] -
Impurity (N-alkylated): The methylene protons attached to the nitrogen (
) will show a distinct triplet around 2.6 - 2.8 ppm , distinct from the ring protons.[1] -
Validation: Integration of the aromatic protons (5H) vs the piperidine ring protons must match the stoichiometry of the O-alkylated structure.
-
References
-
Piperidine Scaffold in Drug Discovery
-
Impurity Profiling Standards
-
Analytical Methods for Piperidines
- Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatiz
- Source: Journal of Chrom
-
URL:[Link]
- Relevance: Provides the basis for the HPLC derivatization protocols (Protocol B)
-
Chemical Properties & Safety
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 360iresearch.com [360iresearch.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. 4-(3-Phenylphenoxy)piperidine | C17H19NO | CID 58347531 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Guide: Confirming Regio-Selectivity in 4-(2-Phenoxyethoxy)piperidine Derivatives
This guide provides a definitive technical framework for confirming regio-selectivity in the synthesis of 4-(2-Phenoxyethoxy)piperidine derivatives. It addresses the critical challenge of distinguishing between O-alkylation (target ether formation) and N-alkylation (common byproduct) when reacting 4-hydroxypiperidine scaffolds.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Focus: Ambident Nucleophile Control (N- vs. O-Selectivity)
Part 1: The Core Challenge – Ambident Nucleophiles
In the synthesis of 4-(2-phenoxyethoxy)piperidine, the starting material—typically 4-hydroxypiperidine —presents two nucleophilic sites: the secondary amine (N-H) and the secondary alcohol (O-H).
-
Target Product (O-Alkylation): Ether linkage at C4. Requires protection of the amine or specific catalytic control.
-
Major Impurity (N-Alkylation): Alkylation of the amine. This is often kinetically favored in basic conditions (Williamson Ether Synthesis) if the nitrogen is unprotected.
Misidentifying these regioisomers leads to erroneous Structure-Activity Relationship (SAR) data. A robust analytical protocol is not optional; it is a requirement for data integrity.
Synthetic Pathways & Selectivity Risks
The following diagram outlines the competing pathways and the critical decision points for regio-control.
Figure 1: Synthetic decision tree highlighting the divergence between N- and O-alkylation pathways.
Part 2: Analytical Comparison & Experimental Validation
To confirm the structure, we compare three analytical methodologies. Method B (2D NMR) is the recommended "Gold Standard" for routine confirmation, while Method C (Derivatization) serves as a rapid chemical check.
Comparison of Analytical Techniques
| Feature | Method A: 1H NMR (1D) | Method B: 2D NMR (HMBC/HSQC) | Method C: Chemical Derivatization | Method D: LC-MS/MS |
| Primary Utility | Initial Screening | Definitive Structural Proof | Rapid Functional Group Check | Purity & MW Confirmation |
| Differentiation | Chemical Shift (δ) of linker CH₂ | Correlation: Ether Oxygen vs. Nitrogen | Reactivity of Free Amine | Fragmentation patterns |
| Reliability | Moderate (Solvent dependent) | High (Unambiguous) | High (Binary Result) | Moderate (Isomers often co-elute) |
| Time Required | 10 mins | 1-4 Hours | 2 Hours | 30 mins |
| Cost | Low | Medium | Low | Medium |
Detailed Experimental Protocols
Protocol 1: The "Diagnostic Triplet" (1H NMR)
The most distinct marker is the ethylene linker (-CH2-CH2-) connecting the phenoxy group to the piperidine.
-
O-Alkylated (Target): The linker is between two oxygens (Ph-O-CH2-CH2-O-Pip).
-
Observation: Two distinct triplets (or multiplets) both in the downfield region (3.6 – 4.2 ppm ). Both carbons are deshielded by oxygen.
-
-
N-Alkylated (Impurity): The linker is between oxygen and nitrogen (Ph-O-CH2-CH2-N-Pip).
-
Observation: One triplet downfield (~4.1 ppm , adjacent to O-Ph) and one triplet significantly upfield (~2.6 – 2.9 ppm , adjacent to N).
-
Protocol 2: The "Smoking Gun" (HMBC Validation)
This protocol confirms the connectivity of the piperidine C4 carbon.
-
Prepare Sample: Dissolve 10 mg of purified compound in 0.6 mL CDCl₃ or DMSO-d₆.
-
Run HMBC: Set optimization for long-range coupling (typically 8-10 Hz).
-
Analyze Correlations:
-
Target (Ether): Look for a correlation between the Piperidine C4-H (methine, ~3.5 ppm) and the Linker Carbon (O-C H2).
-
Impurity (Amine): The Piperidine C4-H (now a CH-OH) will not correlate to the phenoxyethyl side chain carbons. Instead, the Piperidine C2/C6 protons will correlate to the Linker N-C H2.
-
Protocol 3: The "Litmus Test" (Chemical Derivatization)
If NMR access is limited, this chemical test exploits the reactivity of the secondary amine in the target product.
-
Dissolve: 5 mg of product in DCM (1 mL).
-
React: Add 2 eq. of Acetyl Chloride and 3 eq. of Triethylamine. Stir for 10 min.
-
Analyze (TLC/LC-MS):
-
O-Alkylated (Target): Contains a free secondary amine (NH). Result: Rapid conversion to the N-Acetyl derivative (+42 Da shift).
-
N-Alkylated (Impurity): The nitrogen is tertiary. Result: No reaction (or slow O-acetylation of the hydroxyl group, distinguishable by MS fragmentation).
-
Logic Flow for Confirmation
Use this flowchart to guide your analytical decision-making process.
Figure 2: Analytical decision tree for confirming regio-chemistry.
Part 3: References & Grounding
The methodologies described above are grounded in established synthetic and analytical practices for heterocyclic ether synthesis.
-
Mitsunobu Reaction for O-Alkylation: The use of Mitsunobu conditions (PPh3/DIAD) is the standard for ensuring O-selectivity over N-alkylation when using protected amines.
-
Source:
-
-
NMR differentiation of N- vs O-alkylation: Detailed comparative NMR studies (1H, 13C, HMBC) are the accepted method for distinguishing regioisomers in ambident nucleophile reactions.
-
Source:
-
-
Williamson Ether Synthesis Limitations: The competition between elimination and substitution, and the solvent effects on regioselectivity (O vs C or O vs N), are well-documented.
-
Source:
-
-
Piperidine Pharmacophore Context: Understanding the structural importance of the 4-substituted piperidine in drug discovery (e.g., NMDA antagonists).
-
Source:
-
Safety Operating Guide
4-(2-Phenoxyethoxy)piperidine proper disposal procedures
This guide outlines the validated disposal and handling protocols for 4-(2-Phenoxyethoxy)piperidine , a specialized intermediate often used in medicinal chemistry (e.g., synthesis of GPCR ligands or kinase inhibitors).[1][2]
Note on Data Source: As a specialized research chemical, a dedicated commercial Safety Data Sheet (SDS) may be unavailable in public repositories.[1][2] The protocols below are synthesized from Structure-Activity Relationship (SAR) analysis of the piperidine pharmacophore and closest structural analogs (e.g., 4-(2-ethoxyphenyl)piperidine, CAS 100617-80-9).
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must first understand its reactivity profile.[1][2] As a piperidine derivative with a phenoxyethoxy ether tail, it combines basic amine functionality with lipophilic properties .[1][2]
| Property | Specification (Derived) | Operational Implication |
| Chemical Class | Heterocyclic Amine / Ether | Alkaline: Incompatible with acids and oxidizers.[1][2] |
| Physical State | Viscous Liquid or Low-Melting Solid | May require gentle warming for transfer; highly viscous.[1][2] |
| Basicity (pKa) | ~10.0–11.0 (Piperidine core) | Corrosive: Can cause chemical burns to skin/eyes.[1][2] |
| Flammability | Combustible (Flash Point > 90°C est.)[1][2] | Not "Highly Flammable" (Class 3), but burns if heated.[1][2] |
| Waste Code | D002 (Corrosivity) / Non-Listed | Treat as Hazardous Organic Waste (Alkaline) . |
Critical Safety Warning: Do NOT mix this compound with strong acids (e.g., HCl, H₂SO₄) in a waste container without controlled neutralization.[1] The exotherm can pressurize the vessel, leading to rupture.
Pre-Disposal Handling & Containment
Personal Protective Equipment (PPE)
-
Gloves: Nitrile (0.11 mm minimum) is sufficient for splash protection.[1][2] For prolonged handling, use Laminate film (Silver Shield) due to the penetrating nature of lipophilic amines.[1]
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).[1][2] Face shield recommended if pouring >100 mL.[1][2]
-
Respiratory: If heating or aerosolizing, use a respirator with Organic Vapor/Amine (OV/AM) cartridges.[1][2]
Container Selection
-
Recommended: High-Density Polyethylene (HDPE) or Polypropylene (PP).[1][2]
-
Acceptable: Borosilicate Glass (ensure screw cap is phenolic or PP with Teflon liner).[1][2]
-
Forbidden: Aluminum or Zinc/Galvanized steel (amines react to form hydrogen gas).[1][2]
Disposal Workflow: Decision Logic
The following decision tree guides you through the disposal process based on the state of the material (Pure vs. Mixture).
Figure 1: Step-by-step decision logic for segregating and treating piperidine-based waste streams.
Detailed Procedural Steps
Scenario A: Disposal of Pure Substance (Expired/Surplus)[1][2]
-
Solubilization (Preferred): Although solid disposal is possible, dissolving the compound in a combustible solvent (e.g., Ethanol, Methanol, or Acetone) ensures more efficient combustion in the incinerator.[1]
-
Labeling: Mark the container clearly as "Waste Organic Alkali - 4-(2-Phenoxyethoxy)piperidine" .
-
Segregation: Place in the Base/Alkaline waste stream.[1][2] Do not place in the "General Organic" bin if that bin contains acidic waste (e.g., acetic acid washings).[1]
Scenario B: Disposal of Reaction Mixtures (Aqueous/Organic)
-
Phase Separation: If the waste is a biphasic mixture (e.g., DCM/Water extraction):
-
Organic Layer: The amine will partition here if pH > 10.[1][2] Dispose of as Halogenated Organic Waste (if DCM/Chloroform used) or Non-Halogenated Organic Waste .[1][2]
-
Aqueous Layer: Check pH.[1][2] If basic (pH > 9) and contains trace amine, adjust to pH 7–8 with dilute H₂SO₄ before releasing to wastewater treatment (ONLY if local regulations permit trace organics; otherwise, collect as Aqueous Waste).[1]
-
-
Quenching: If the amine was used as a scavenger or base, ensure no active electrophiles (e.g., acid chlorides) remain before sealing the drum.[1]
Regulatory Compliance & Waste Codes
In the United States, this compound is not a "Listed Waste" (F, K, P, U lists) but is regulated by Characteristic Hazards .[1]
| Regulatory Body | Classification | Code / Action |
| EPA (RCRA) | Corrosivity (if pH ≥ 12.[1][2]5) | D002 |
| EPA (RCRA) | Toxicity (Aquatic) | Not RCRA regulated, but TSCA compliant disposal required.[1][2] |
| DOT (Transport) | Corrosive Liquid, Basic, Organic, n.o.s.[1] | UN 3267 , Class 8, Packing Group III |
Best Practice: Even if the pH is < 12.5, always classify piperidine derivatives as Hazardous Waste to be incinerated.[1] Never pour down the drain.
Emergency Procedures (Spill Response)
If a spill occurs during transfer to waste containers:
-
Evacuate & Ventilate: Amines have potent odors and can cause respiratory distress.[1][2]
-
Absorb: Use vermiculite , sand , or commercially available "Caustic/Base" spill pillows .[1][2]
-
Neutralize (Optional but recommended): Sprinkle Citric Acid powder or Sodium Bisulfate over the spill to neutralize the base before sweeping.[1][2]
-
Clean: Wipe the area with water and detergent.[1][2] Collect all wipes into the solid waste drum.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20364487, 4-(2-Ethoxyphenyl)piperidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
